Product packaging for Methyl 2-(4-bromo-2-chlorophenyl)acetate(Cat. No.:CAS No. 849934-94-7)

Methyl 2-(4-bromo-2-chlorophenyl)acetate

Cat. No.: B1466170
CAS No.: 849934-94-7
M. Wt: 263.51 g/mol
InChI Key: GYQSFCYMWAJKMD-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2-chlorophenyl)acetate is a useful research compound. Its molecular formula is C9H8BrClO2 and its molecular weight is 263.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrClO2 B1466170 Methyl 2-(4-bromo-2-chlorophenyl)acetate CAS No. 849934-94-7

Properties

IUPAC Name

methyl 2-(4-bromo-2-chlorophenyl)acetate
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InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQSFCYMWAJKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287430
Record name Methyl 4-bromo-2-chlorobenzeneacetate
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Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849934-94-7
Record name Methyl 4-bromo-2-chlorobenzeneacetate
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Record name Methyl 4-bromo-2-chlorobenzeneacetate
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Record name Methyl 4-bromo-2-chlorophenylacetate
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Foundational & Exploratory

Methyl 2-(4-bromo-2-chlorophenyl)acetate CAS 849934-94-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-(4-bromo-2-chlorophenyl)acetate (CAS 849934-94-7)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this guide delves into its chemical properties, synthesis, characterization, applications, and safety protocols, grounding all claims in authoritative data.

Introduction: A Profile of a Versatile Synthetic Building Block

This compound is a halogenated phenylacetic acid derivative that has emerged as a significant building block in organic synthesis. Its structure, featuring a di-substituted phenyl ring with both chlorine and bromine atoms, coupled with a reactive methyl ester functional group, makes it a valuable precursor for creating more complex molecular architectures. While not an active pharmaceutical ingredient (API) itself, its utility lies in its role as a key intermediate in the synthesis pathways of potential therapeutic agents and other fine chemicals.[1][2][3] The strategic placement of the halogen atoms dramatically influences the molecule's electronic properties and reactivity, providing multiple sites for further chemical modification.[4] This guide aims to consolidate the available technical information on this compound, offering field-proven insights into its synthesis and application.

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and manufacturing. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 849934-94-7[5][6][7][8]
Molecular Formula C₉H₈BrClO₂[6][7]
Molecular Weight 263.52 g/mol [6]
Appearance Typically a powder[7]
Purity Often supplied at ≥98% or ≥99%[6][7]
Storage Recommended to be stored at room temperature or refrigerated (2°C - 8°C), in a tightly closed container.[7][9]
Solubility Expected to be soluble in common organic solvents like DMSO and DMF.[9]

Synthesis and Manufacturing

The primary route for synthesizing this compound involves the esterification of its corresponding carboxylic acid precursor, 2-(4-bromo-2-chlorophenyl)acetic acid. This two-step approach is common for producing such esters.

Logical Workflow for Synthesis

The synthesis is logically divided into two main stages: first, the creation of the substituted phenylacetic acid, and second, its conversion to the methyl ester. This pathway is efficient as it utilizes readily available starting materials and employs well-established reaction mechanisms.

cluster_0 Stage 1: Acid Formation cluster_1 Stage 2: Esterification A 2-Chloro-4-bromotoluene B Side-chain Bromination A->B NBS, Initiator C Hydrolysis to Alcohol B->C Aqueous Base D Oxidation C->D Oxidizing Agent (e.g., KMnO4) E 2-(4-bromo-2-chlorophenyl)acetic acid D->E H This compound E->H Fischer Esterification F Methanol (CH3OH) F->E G Acid Catalyst (e.g., H2SO4) G->E

Caption: General synthetic workflow for this compound.

Exemplary Synthesis Protocol

The following protocol is a representative, self-validating methodology derived from standard organic chemistry principles for esterification.

Objective: To synthesize this compound from 2-(4-bromo-2-chlorophenyl)acetic acid.

Materials:

  • 2-(4-bromo-2-chlorophenyl)acetic acid (1 equivalent)

  • Methanol (reagent grade, anhydrous, ~20-30 equivalents, serves as reactant and solvent)

  • Sulfuric acid (concentrated, catalytic amount, e.g., 0.05 equivalents)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-bromo-2-chlorophenyl)acetic acid (1 eq.).

  • Reagent Addition: Add an excess of anhydrous methanol (20-30 eq.). Stir the mixture until the acid dissolves, which may require gentle warming.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the stirring solution. The addition is exothermic and should be done cautiously.

    • Causality Insight: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol. This catalysis is crucial for achieving a reasonable reaction rate.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like dichloromethane (3x volumes).

  • Work-up - Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil or low-melting solid.

  • Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel or by vacuum distillation to achieve high purity.

Spectroscopic Analysis and Structural Elucidation

TechniqueFunctional Group / ProtonsExpected Chemical Shift / WavenumberRationale
¹H NMR Aromatic Protons (3H)δ 7.0 - 7.8 ppmProtons on the substituted benzene ring will appear as complex multiplets in this region.
Methine Proton (-CH-)δ 5.0 - 5.5 ppm (approx.)The proton on the carbon adjacent to the ester and the aromatic ring.
Methyl Protons (-OCH₃)δ 3.6 - 3.8 ppmA singlet corresponding to the three equivalent protons of the methyl ester group.
¹³C NMR Carbonyl Carbon (C=O)δ 168 - 175 ppmCharacteristic chemical shift for an ester carbonyl carbon.
Aromatic Carbonsδ 120 - 140 ppmMultiple signals corresponding to the carbons of the phenyl ring.
Methine Carbon (-CH-)δ 50 - 60 ppm (approx.)The carbon atom attached to the aromatic ring and the ester group.
Methyl Carbon (-OCH₃)δ 52 - 55 ppmThe carbon of the methyl ester group.
FT-IR C=O Stretch (Ester)~1735 - 1750 cm⁻¹Strong, sharp absorption band characteristic of the ester carbonyl group.
C-O Stretch (Ester)~1150 - 1250 cm⁻¹Characteristic absorption for the ester C-O bond.
C-Cl Stretch~700 - 800 cm⁻¹Absorption band for the aryl-chlorine bond.
C-Br Stretch~500 - 650 cm⁻¹Absorption band for the aryl-bromine bond.
Mass Spec. Molecular Ion (M⁺)m/z ~262, 264, 266Isotopic pattern characteristic of one bromine (M, M+2) and one chlorine (M, M+2) atom.

Applications in Drug Discovery and Organic Synthesis

The primary value of this compound lies in its role as a versatile intermediate.[1] Its structure is a scaffold that can be elaborated into a wide range of more complex molecules with potential biological activity. Halogenated phenylacetic acids and their esters are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[4]

Role as a Synthetic Intermediate

The compound serves as a precursor in multi-step syntheses. The ester can be hydrolyzed back to the carboxylic acid if needed, or the aromatic ring can undergo further functionalization. For instance, the bromine atom can be a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This versatility is crucial in medicinal chemistry for building libraries of compounds for screening.

cluster_0 Potential Synthetic Transformations cluster_1 Resulting Scaffolds A This compound (CAS 849934-94-7) B Suzuki Coupling (Boronic Acid, Pd Catalyst) A->B C-C Bond Formation C Hydrolysis (LiOH or NaOH) A->C Ester to Acid E Buchwald-Hartwig Amination (Amine, Pd Catalyst) A->E C-N Bond Formation F Bi-aryl Acetic Acid Derivatives B->F D Amidation (Amine, Coupling Agent) C->D Acid to Amide G 2-(4-bromo-2-chlorophenyl)acetic Acid C->G H Substituted Amides D->H I N-Aryl Acetic Acid Derivatives E->I

Caption: Potential synthetic pathways using the title compound as a key intermediate.

Safety, Handling, and Storage

Working with halogenated organic compounds requires strict adherence to safety protocols. The information below is synthesized from safety data sheets (SDS) for closely related chemical structures and represents best practices.[12][13][14]

Hazard Identification and PPE
  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[14] Causes skin irritation and serious eye irritation.[14] May cause respiratory irritation.[13][14] Some related compounds are lachrymators (cause tears).[12]

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13] Ensure eyewash stations and safety showers are readily accessible.[12]

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13]

    • Skin Protection: Handle with impermeable gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin exposure.[13]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH/CEN approved respirator with appropriate cartridges.[15]

Emergency and First Aid Procedures
ExposureFirst Aid Measure
Inhalation Move person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12][15]
Skin Contact Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[12][15]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[12][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][15]
Storage and Disposal
  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[12][13] Store locked up.[13]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound (CAS 849934-94-7) is a strategically important chemical intermediate. Its di-halogenated phenylacetic ester structure provides a versatile platform for synthetic chemists to build complex molecules targeted for pharmaceutical and fine chemical applications. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

physical and chemical properties of Methyl 2-(4-bromo-2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-(4-bromo-2-chlorophenyl)acetate

Introduction

This compound is a halogenated aromatic carboxylic acid ester. As a member of the phenylacetate family, it possesses a versatile chemical structure that makes it a valuable intermediate in organic synthesis. The presence of multiple reactive sites—including the ester functional group, the activated methylene bridge, and the substituted aromatic ring—renders it a key building block for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic profile, and synthetic utility, offering a technical resource for researchers and development professionals.

Core Molecular Profile

The fundamental identity of a chemical compound is defined by its structure and basic identifiers. This compound is characterized by a benzene ring substituted with chlorine and bromine atoms at positions 2 and 4, respectively, with a methyl acetate group attached at position 1.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 849934-94-7[1][2][3]
Molecular Formula C₉H₈BrClO₂[2]
Molecular Weight 263.52 g/mol [2]
SMILES COC(=O)CC1=C(C=C(C=C1)Br)Cl[3]
Synonyms (4-bromo-2-chloro-phenyl)-acetic acid methyl ester; 4-bromo-2-chlorophenylacetic acid methyl ester[3]

Physicochemical Properties

Experimental data on the physical properties of this compound is not extensively documented in peer-reviewed literature. The data available is primarily from chemical supplier catalogues. The properties of related phenylacetate esters suggest it is a liquid or low-melting solid at room temperature with limited water solubility.

PropertyValue/DescriptionNotes
Appearance White to off-white solid or colorless to light yellow liquid.Based on typical appearance of similar compounds.[4]
Purity Typically >98.0%As provided by commercial suppliers.[2]
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, acetone, DMSO) and have low solubility in water.Inferred from the behavior of similar compounds like its isomers and methyl phenylacetate.[5][6][7][8]
Storage Temperature 2°C - 8°C is recommended for related isomers to ensure stability.A common storage condition for complex organic intermediates.[5]

Spectroscopic and Analytical Profile

The structural features of this compound give rise to a distinct spectroscopic signature. While a public reference spectrum is not available, a predictive analysis based on established principles of spectroscopy provides a reliable profile for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show four distinct signals. The deshielding effects of the carbonyl group, the aromatic ring, and the halogens are key to assigning the chemical shifts.[9]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.7Singlet3H-OCH₃ Protons of the methyl ester group, deshielded by the adjacent oxygen atom.
~ 3.9Singlet2H-CH₂ -Methylene protons, deshielded by both the aromatic ring and the carbonyl group.
~ 7.3 - 7.7Multiplet3HAr-H Aromatic protons exhibiting complex splitting patterns due to their distinct electronic environments and coupling.
  • ¹³C NMR: The carbon spectrum will show nine signals corresponding to each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 170C =OCarbonyl carbon of the ester group.
~ 120 - 140Ar-C Six distinct signals for the aromatic carbons, with shifts influenced by the halogen substituents.
~ 52-OCH₃ Methyl carbon of the ester.
~ 40-CH₂ -Methylene carbon.
Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of key functional groups.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
1735 - 1750C=O StretchEster Carbonyl
1200 - 1300C-O StretchEster
> 3000C-H StretchAromatic (sp²)
< 3000C-H StretchAliphatic (sp³)
1450 - 1600C=C StretchAromatic Ring
1000 - 1100C-Cl StretchAryl Halide
500 - 600C-Br StretchAryl Halide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition. The presence of both bromine and chlorine results in a highly characteristic isotopic pattern for the molecular ion peak (M⁺).

  • Molecular Ion: A complex cluster of peaks around m/z 262, 264, and 266 due to the natural isotopic abundances of ⁷⁹Br/⁸¹Br (~1:1) and ³⁵Cl/³⁷Cl (~3:1).

  • Key Fragments: Common fragmentation pathways for methyl esters include the loss of a methoxy radical (•OCH₃, M-31) or the carbomethoxy group (•COOCH₃, M-59).

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its functional groups, making it a versatile synthetic intermediate.

  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid, 2-(4-bromo-2-chlorophenyl)acetic acid. This acid is a common precursor in the synthesis of pharmaceuticals.[4]

  • Alpha-Position Reactivity: The methylene (-CH₂-) protons are acidic due to their position adjacent to the carbonyl group. They can be deprotonated with a suitable base to form an enolate, which can then participate in various C-C bond-forming reactions such as alkylations and aldol condensations.

  • Aromatic Ring Substitution: The bromine and chlorine substituents deactivate the aromatic ring towards electrophilic substitution but direct incoming electrophiles to the positions ortho and para to themselves. The bromine at the C4 position can also be a site for metal-halogen exchange or cross-coupling reactions (e.g., Suzuki, Heck), allowing for further molecular elaboration.

  • Applications as an Intermediate: Isomers and related alpha-bromo phenylacetic acid esters are crucial intermediates in the synthesis of biologically active compounds, including the antithrombotic agent Clopidogrel.[4][10][11] This highlights the potential of this compound as a building block for novel therapeutic agents.

Exemplary Experimental Protocol: Synthesis

The most direct route to this compound is the Fischer esterification of the corresponding carboxylic acid with methanol, catalyzed by a strong acid.

Protocol: Fischer Esterification of 2-(4-bromo-2-chlorophenyl)acetic acid
  • Reaction Setup: To a solution of 2-(4-bromo-2-chlorophenyl)acetic acid (1.0 eq) in anhydrous methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

  • Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

A similar transesterification method using a Lewis acid catalyst has also been patented for related isomers, offering an alternative synthetic route.[12][13]

Caption: Fischer esterification workflow for synthesis.

Conclusion

This compound is a synthetically valuable organic intermediate. Its well-defined spectroscopic profile and the predictable reactivity of its functional groups make it a reliable building block for medicinal and materials chemistry. While detailed experimental data in the public domain remains limited, its properties can be confidently inferred from the behavior of structurally similar compounds. This guide provides the foundational technical knowledge necessary for researchers to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to Methyl 2-(4-bromo-2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(4-bromo-2-chlorophenyl)acetate (CAS No. 849934-94-7) is a halogenated aromatic ester, a structural motif of significant interest in medicinal chemistry and organic synthesis. This document provides a comprehensive technical overview of this compound, including its detailed chemical structure, molecular properties, a proposed synthetic pathway with mechanistic insights, and a discussion of its potential applications in drug discovery. As a substituted phenylacetic acid derivative, it belongs to a class of compounds recognized for their utility as versatile building blocks in the creation of complex therapeutic agents. This guide is intended to serve as a foundational resource for researchers utilizing this reagent in their synthetic and drug development endeavors.

Core Molecular Identity and Physicochemical Properties

This compound is a disubstituted phenylacetate ester. The core structure consists of a benzene ring substituted with a bromine atom at position 4 and a chlorine atom at position 2. An acetate methyl ester group is attached to the ring at position 1 via a methylene bridge.

Structural Confirmation and Isomeric Distinction

It is critical to distinguish this compound from its isomers, which possess different chemical properties and are used in distinct synthetic applications. A notable point of confusion arises with α-brominated isomers, such as Methyl 2-bromo-2-(2-chlorophenyl)acetate, which are well-documented as key intermediates in the synthesis of the antiplatelet agent Clopidogrel.[1] The title compound, however, features the halogen substituents on the phenyl ring and a non-brominated methylene bridge.

The canonical structure is as follows:

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The key quantitative properties of the molecule are summarized below. This data is essential for reaction planning, solubility testing, and analytical characterization.

PropertyValueSource(s)
CAS Number 849934-94-7[2][3]
Molecular Formula C₉H₈BrClO₂[2]
Molecular Weight 263.52 g/mol [2]
Appearance Typically a white to off-white powder[4]
Purity ≥95% - ≥98% (Commercial Grades)[4]
Storage Sealed in a dry environment at room temperature[3][5]

Proposed Synthesis Pathway and Experimental Protocol

While specific literature detailing the synthesis of this compound is not abundant, a robust and logical two-step pathway can be designed based on well-established organic reactions. The proposed route involves the initial synthesis of the precursor carboxylic acid, (4-bromo-2-chlorophenyl)acetic acid, from the corresponding acetophenone, followed by a standard acid-catalyzed esterification.

Synthesis Workflow Overview

G A 4-Bromo-2-chloroacetophenone (Starting Material) B Willgerodt-Kindler Reaction (Sulfur, Morpholine) A->B Step 1a C (4-Bromo-2-chlorophenyl)thio- morpholide Intermediate B->C Formation D Hydrolysis (Acid or Base) C->D Step 1b E (4-Bromo-2-chlorophenyl)acetic Acid (Key Intermediate) D->E Isolation F Fischer Esterification (Methanol, H₂SO₄ catalyst) E->F Step 2 G This compound (Final Product) F->G Formation

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of (4-Bromo-2-chlorophenyl)acetic Acid via Willgerodt-Kindler Reaction

Expertise & Rationale: The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into terminal carboxylic acids (after hydrolysis), effectively migrating the carbonyl function to the end of the alkyl chain.[6][7] This approach is particularly suitable for preparing phenylacetic acids from readily available acetophenones. The reaction proceeds through a thioamide intermediate, which is subsequently hydrolyzed.

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-chloroacetophenone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.5 eq).

  • Heating: Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Intermediate Isolation (Optional): Upon completion, cool the mixture and pour it into cold water. The resulting thiomorpholide intermediate may precipitate and can be filtered and washed.

  • Hydrolysis: The crude thiomorpholide is then transferred to a flask containing a mixture of ethanol and concentrated sulfuric acid (or aqueous sodium hydroxide). Heat the mixture to reflux for 6-12 hours until hydrolysis is complete (monitored by TLC).

  • Workup and Isolation: After cooling, if the hydrolysis was acidic, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). If basic, acidify the mixture with concentrated HCl until the pH is ~1-2, which will precipitate the carboxylic acid. The precipitate can be collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude (4-bromo-2-chlorophenyl)acetic acid can be further purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water).

Step 2: Fischer Esterification to this compound

Expertise & Rationale: Fischer esterification is the classic and most direct method for converting a carboxylic acid into its corresponding methyl ester using an excess of methanol under acidic catalysis. The reaction is an equilibrium process, and using methanol as the solvent drives the equilibrium towards the product side.

Protocol:

  • Reaction Setup: Dissolve the (4-bromo-2-chlorophenyl)acetic acid (1.0 eq) in an excess of anhydrous methanol (typically 10-20 volumes) in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the solution.

  • Heating: Heat the mixture to reflux for 4-8 hours. The reaction is monitored by TLC until the starting carboxylic acid is consumed.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Reduce the volume of methanol under reduced pressure. Add water to the residue and extract the product into an organic solvent like ethyl acetate (3x).

  • Purification and Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel if necessary to yield the final product, this compound.

Application in Drug Discovery & Medicinal Chemistry

Halogenated phenylacetic acids and their esters are privileged scaffolds in drug design. The introduction of halogen atoms like chlorine and bromine can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2]

While specific, high-profile applications for this compound (CAS 849934-94-7) are not extensively documented in publicly available literature, its structural class is of high importance. Substituted phenylacetic acids are known to be key components in:

  • Anti-inflammatory Drugs: The phenylacetic acid core is famously found in non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac.

  • Metabolic Disease: Phenylpropanoic acid derivatives have been explored as activators for peroxisome proliferator-activated receptors (PPARs), which are targets for treating dyslipidemia and diabetes.

  • General Building Block: The true value of this molecule for a researcher lies in its utility as a versatile intermediate.[8] The ester can be hydrolyzed back to the acid for amide couplings, or the aromatic ring can undergo further functionalization through cross-coupling reactions, making it a valuable starting point for building a library of more complex molecules for screening.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the final compound's identity and purity. While a comprehensive, published dataset for this specific molecule is elusive, the following techniques are standard for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be expected to show characteristic signals for the aromatic protons (typically in the δ 7.0-7.6 ppm range), a singlet for the methylene (-CH₂-) protons (around δ 3.6-3.8 ppm), and a singlet for the methyl ester (-OCH₃) protons (around δ 3.7 ppm).

    • ¹³C NMR: Would confirm the presence of the expected number of carbon atoms, including the carbonyl carbon of the ester (around δ 170 ppm) and the carbons of the substituted benzene ring.

  • Mass Spectrometry (MS): Would be used to confirm the molecular weight. The mass spectrum would show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) atoms.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, with commercial suppliers often citing purities of ≥98%.[2]

Conclusion

This compound is a valuable chemical intermediate whose utility is derived from its membership in the functionally significant class of substituted phenylacetates. This guide provides a robust framework for its synthesis and characterization, grounded in established chemical principles. By carefully distinguishing it from its isomers and leveraging its reactive handles, researchers in drug discovery can effectively incorporate this building block into the synthesis of novel and complex molecular architectures.

References

An In-Depth Technical Guide to the Safe Handling and Use of Methyl 2-(4-bromo-2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and chemical reactivity of Methyl 2-(4-bromo-2-chlorophenyl)acetate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this important synthetic intermediate. The guide covers hazard identification, personal protective equipment, emergency procedures, and detailed experimental considerations, grounded in an understanding of the compound's chemical properties as a reactive α-halo ester.

Introduction: Understanding the Compound

This compound is a halogenated aromatic carboxylic acid ester. Its structure, featuring an α-bromo group, makes it a potent alkylating agent and a valuable intermediate in organic synthesis, notably in the manufacturing of pharmaceutical compounds. However, the same structural features that impart its synthetic utility also necessitate stringent safety and handling protocols. This guide aims to provide the foundational knowledge and practical steps required to work with this compound responsibly.

The reactivity of the α-halo ester functional group is central to both its utility and its hazards. These compounds are susceptible to nucleophilic substitution at the α-carbon, a reaction pathway that is fundamental to their role in synthesis.[1] This reactivity also means they can readily react with biological nucleophiles, underpinning their toxicological profile. Furthermore, many α-halo esters are classified as lachrymators, substances that cause severe eye irritation and tearing.

Hazard Identification and Physicochemical Properties

A thorough understanding of a chemical's hazards is the cornerstone of safe laboratory practice. This compound is classified as a hazardous substance requiring careful handling.

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 849934-94-7[2]
Molecular Formula C₉H₈BrClO₂[2]
Molecular Weight 263.52 g/mol [2]
GHS Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P405, P501[3]

The Core of Safe Handling: A Self-Validating Protocol

Safe handling is not merely a checklist but a system of interconnected procedures. The following sections detail a workflow designed to be self-validating, where each step logically reinforces the next, from preparation to disposal.

Engineering Controls and Workspace Preparation

The primary defense against exposure is to control the environment.

  • Fume Hood: All handling of this compound, from weighing to reaction quenching, must be conducted within a certified chemical fume hood. This is non-negotiable due to the compound's potential to cause respiratory irritation and its lachrymatory properties.

  • Ventilation: Ensure the fume hood has adequate airflow and is functioning correctly before commencing any work.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station. These must be unobstructed and tested regularly.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to prevent direct contact. The selection of appropriate PPE is critical and should be based on a thorough risk assessment.

  • Eye and Face Protection: Due to its classification as a serious eye irritant and its lachrymatory nature, chemical safety goggles that meet EN 166 or OSHA 29 CFR 1910.133 standards are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk.

  • Skin Protection:

    • Gloves: The choice of glove material is critical. This compound is a halogenated ester. Butyl or nitrile gloves are recommended for protection against esters and halogenated compounds. Avoid using latex gloves, which offer poor resistance. Always double-glove and inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.

    • Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and kept buttoned.

    • Additional Protection: For tasks with a high risk of splashing, consider using a chemically resistant apron and arm sleeves.

  • Respiratory Protection: While working in a fume hood should provide adequate protection, if there is a risk of exceeding exposure limits (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Task: Handling Methyl 2-(4-bromo-2-chlorophenyl)acetate Risk_Splash Splash Hazard? Start->Risk_Splash Risk_Aerosol Aerosol/Vapor Generation? Start->Risk_Aerosol Goggles Mandatory: Chemical Safety Goggles (ANSI Z87.1 / EN 166) Gloves Mandatory: Double-Gloved (Nitrile or Butyl) LabCoat Mandatory: Flame-Resistant Lab Coat Risk_Splash->Goggles No FaceShield Add Face Shield Risk_Splash->FaceShield Yes Risk_Aerosol->LabCoat No (in fume hood) Respirator Use NIOSH-Approved Respirator (Organic Vapor) Risk_Aerosol->Respirator Yes (outside fume hood or during spill)

Caption: PPE selection workflow for handling the compound.

Experimental Workflow: A Case Study in Clopidogrel Synthesis

This compound is a key intermediate in the synthesis of the antiplatelet drug Clopidogrel.[3][4][5] Understanding its use in a real-world application provides context for its handling requirements. A common synthetic step involves the alkylation of an amine, such as 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Causality Behind Experimental Choices
  • Reaction with Amines: As an α-halo ester, the compound is an excellent electrophile for S_N2 reactions. The bromine atom is a good leaving group, and the adjacent ester group activates the α-carbon.

  • Use of a Base: Reactions with amine nucleophiles often require a non-nucleophilic base to scavenge the HBr formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Solvent Choice: The choice of solvent (e.g., dichloromethane, toluene) is dictated by the solubility of the reactants and its inertness under the reaction conditions.[4]

  • Quenching and Work-up: The reaction is typically quenched by adding water or a dilute aqueous solution to separate the organic product from inorganic salts. The organic layer is then washed, dried, and concentrated.

Step-by-Step Methodology (Illustrative Protocol)

This protocol is an illustrative example based on procedures described in the patent literature for the synthesis of Clopidogrel intermediates.[3][4]

  • Preparation: In a properly sized round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the amine starting material (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine) and a non-nucleophilic base in an appropriate anhydrous solvent.

  • Addition of Electrophile: While stirring the solution, slowly add a solution of this compound in the same solvent. The addition should be done dropwise to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at the appropriate temperature (e.g., room temperature or elevated) for the required time. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding water.

  • Extraction and Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by techniques such as column chromatography or recrystallization.

Emergency Procedures: A Systematic Response

A clear and practiced emergency plan is crucial.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity. Evacuate non-essential personnel from the area.

  • Contain: If it is safe to do so, prevent the spill from spreading by using an inert absorbent material (e.g., sand, vermiculite, or a commercial spill kit). Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralize (If Applicable): For small spills, after absorption, the area can be decontaminated.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste according to institutional and local regulations.

Spill_Response_Flowchart Spill Spill Occurs Alert Alert Personnel Evacuate Area Spill->Alert Assess Assess Spill Size & Personal Safety Alert->Assess LargeSpill Large Spill or Unsure of Hazard Assess->LargeSpill Is it safe? CallHelp Call Emergency Response (e.g., EHS) LargeSpill->CallHelp No SmallSpill Small, Manageable Spill LargeSpill->SmallSpill Yes End Report Incident CallHelp->End PPE Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat) SmallSpill->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material into Waste Container Contain->Collect Decontaminate Decontaminate Area (Solvent, then Soap & Water) Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Dispose->End

Caption: Systematic workflow for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. Incompatible materials include strong acids, strong bases, oxidizing agents, and reducing agents. The α-halo ester is susceptible to hydrolysis, especially under basic conditions, which would degrade the compound.[6]

  • Disposal: Dispose of unused material and its container as hazardous waste. Follow all federal, state, and local regulations. Do not dispose of down the drain.

Conclusion

This compound is a valuable synthetic intermediate whose safe use is predicated on a comprehensive understanding of its chemical reactivity and associated hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to systematic handling and emergency procedures, researchers can effectively mitigate the risks associated with this compound. This guide serves as a foundational resource to foster a culture of safety and scientific integrity in the laboratory.

References

A Technical Guide to Methyl 2-(4-bromo-2-chlorophenyl)acetate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Methyl 2-(4-bromo-2-chlorophenyl)acetate, a key chemical intermediate for professionals in research, development, and pharmaceutical sciences. The document details the compound's nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its applications as a versatile building block in modern organic synthesis. Emphasis is placed on the practical utility of this molecule in constructing more complex chemical scaffolds relevant to drug discovery and materials science. Safety, handling, and storage protocols are also outlined to ensure safe laboratory practices.

Chemical Identity and Nomenclature

Precise identification is the cornerstone of chemical research and development. This compound is a disubstituted phenylacetate ester with significant potential as a synthetic precursor.

IUPAC Name

The systematic name for this compound as per the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is: This compound

Synonyms and Common Identifiers

In literature and commercial catalogs, this compound is referenced by several names and identifiers. This variability necessitates a clear cross-reference for accurate procurement and literature review.

Identifier TypeValueSource
CAS Number 849934-94-7[1][2][3][4][5]
Synonym (4-Bromo-2-chlorophenyl)acetic acid methyl ester[5][6]
Synonym Benzeneacetic acid, 4-bromo-2-chloro-, methyl ester[5]
Synonym Methyl 4-bromo-2-chlorophenylacetate[4][7]
Molecular Formula C₉H₈BrClO₂[1][2][4][5]
MDL Number MFCD18398725[1]
Chemical Structure

The molecular structure defines the reactivity and potential applications of the compound. The phenyl ring is substituted with a bromine atom at the C4 position and a chlorine atom at the C2 position, with the acetate group attached at the C1 position.

Caption: Molecular structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties is critical for designing experiments, planning purification strategies, and ensuring safe handling.

PropertyValueNotes
Molecular Weight 263.52 g/mol [1][2][3][5][6]
Appearance Powder[7]
Purity Typically ≥97%[4]
Boiling Point 297.7 ± 25.0 °C(Predicted)[5]
Density 1.546 ± 0.06 g/cm³(Predicted)[5]
Storage Sealed in a dry environment at room temperature.[1][3][7]

Synthesis and Mechanistic Insights

Overview of Synthetic Strategies

This compound is typically synthesized via the esterification of its parent carboxylic acid, 2-(4-bromo-2-chlorophenyl)acetic acid. The most common and industrially scalable method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

Causality of Experimental Choices:

  • Catalyst: A strong acid (e.g., sulfuric acid) is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

  • Excess Methanol: The reaction is an equilibrium process. According to Le Châtelier's principle, using methanol as the solvent (a large excess) drives the equilibrium towards the formation of the ester product by increasing the concentration of one of the reactants.

  • Removal of Water: Water is a byproduct of the reaction. Its removal, often by azeotropic distillation or the use of a dehydrating agent, can also shift the equilibrium to favor product formation.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol describes a self-validating system for producing high-purity this compound.

Materials:

  • 2-(4-bromo-2-chlorophenyl)acetic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (20-30 eq, serves as reactant and solvent)

  • Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Deionized water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-bromo-2-chlorophenyl)acetic acid and anhydrous methanol.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring.

    • Expert Insight: This exothermic addition must be controlled to prevent overheating and potential side reactions.

  • Reflux: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water. Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.

    • Trustworthiness: Multiple extractions ensure quantitative recovery of the product from the aqueous phase.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel to yield the final product as a powder.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Product & Purification Reactant1 2-(4-bromo-2-chlorophenyl)acetic acid Step1 Combine & Cool Reactant1->Step1 1. Setup Reactant2 Methanol (Excess) Reactant2->Step1 1. Setup Catalyst H₂SO₄ (cat.) Catalyst->Step1 1. Setup Step2 Reflux (4-6h) Step1->Step2 2. Reaction Step3 Quench & Neutralize (NaHCO₃) Step2->Step3 3. Workup Step4 Extract (Ethyl Acetate) Step3->Step4 Step5 Dry & Concentrate Step4->Step5 Product This compound Step5->Product 4. Isolation

Caption: Fischer esterification workflow for synthesizing the target compound.

Applications in Research and Development

Role as a Versatile Building Block

This compound is not typically an end-product but rather a valuable intermediate.[8] Its utility stems from the multiple reactive sites on the molecule:

  • Ester Group: Can be hydrolyzed back to the carboxylic acid or converted into amides, hydrazides, or other derivatives.

  • Bromine Atom: Amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

  • Alpha-Protons: The protons on the carbon adjacent to the phenyl ring can be deprotonated with a suitable base to form an enolate, enabling alkylation or condensation reactions.

This trifecta of reactivity makes it a powerful precursor for creating complex molecular architectures in the synthesis of pharmaceuticals and agrochemicals.[8][9]

Potential in Pharmaceutical Scaffolding

While this specific molecule is an intermediate, its core structure—a substituted phenylacetic acid derivative—is a privileged scaffold in medicinal chemistry. The strategic placement of halogen atoms can modulate the lipophilicity, metabolic stability, and binding affinity of a potential drug candidate.

Furthermore, the methyl group itself, while seemingly simple, can play a crucial role in drug design. The introduction of a methyl group can sometimes lead to a dramatic improvement in a compound's pharmacological profile, a phenomenon often referred to as the "magic methyl" effect.[10] This effect can arise from improved binding interactions, blocked metabolic sites, or favorable conformational changes.[10] As such, intermediates like this compound serve as foundational materials for systematically exploring structure-activity relationships (SAR) in drug discovery programs.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling this chemical.

Hazard ClassGHS StatementPrecautionary Measures
Acute Toxicity H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Rinse mouth if swallowed.
Skin Irritation H315: Causes skin irritationWear protective gloves. Wash skin thoroughly after handling.
Eye Irritation H319: Causes serious eye irritationWear eye protection. If in eyes, rinse cautiously with water for several minutes.
Respiratory Irritation H335: May cause respiratory irritationUse only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

(Data sourced from Sigma-Aldrich safety information)[4]

Handling:

  • Use in a chemical fume hood.

  • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1][7]

Conclusion

This compound is a high-value chemical intermediate with a well-defined property profile and straightforward synthesis. Its structural features provide multiple handles for synthetic modification, making it a powerful tool for researchers and scientists in the pharmaceutical and chemical industries. A thorough understanding of its chemistry, applications, and safety protocols, as outlined in this guide, enables its effective and safe utilization in the development of novel and complex molecules.

References

applications of Methyl 2-(4-bromo-2-chlorophenyl)acetate in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of Methyl 2-(4-bromo-2-chlorophenyl)acetate in Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Foreword

In the landscape of modern organic synthesis, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a halogenated phenylacetic acid ester, represents a quintessential example of such a versatile intermediate. Its unique arrangement of reactive sites—an ester moiety and two distinct halogen atoms on the aromatic ring—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, with a particular focus on its applications in palladium-catalyzed cross-coupling reactions and its role as a key precursor in the synthesis of high-value molecules, including pharmaceuticals. We will delve into the causality behind experimental choices, provide validated protocols, and present a comprehensive overview for researchers, scientists, and professionals in drug development.

Core Characteristics of this compound

This compound is a valuable reagent in organic synthesis, primarily utilized as a building block for more complex molecules.[1][2] Its utility stems from the presence of multiple reactive sites that can be addressed with high selectivity.

PropertyValueReference
CAS Number 849934-94-7[1][3][4]
Molecular Formula C₉H₈BrClO₂[1][5]
Molecular Weight 263.52 g/mol [1][5]
Synonyms (4-bromo-2-chloro-phenyl)-acetic acid methyl ester; 4-bromo-2-chlorophenylacetic acid methyl ester[1][6]

The key to its synthetic versatility lies in the differential reactivity of the C-Br and C-Cl bonds, and the presence of the methyl ester group, which can undergo a variety of transformations.

Caption: Structure and key reactive sites of this compound.

Pivotal Role in Palladium-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms on the aromatic ring makes this compound an ideal substrate for selective palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in oxidative addition to a palladium(0) center, allowing for regioselective functionalization.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds.[8][9] With this compound, this reaction can be employed to selectively replace the bromine atom with a variety of aryl, heteroaryl, or alkyl groups from a corresponding boronic acid or boronate ester. This selectivity is crucial for the stepwise construction of complex molecular scaffolds. The reaction is typically catalyzed by a palladium complex and requires a base to activate the boronic acid.[9]

General Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, a common linkage in many pharmaceuticals.[10][11] This reaction allows for the coupling of the aryl bromide moiety of this compound with a primary or secondary amine.[12] The choice of palladium catalyst and ligand is critical for achieving high yields, especially with less reactive amines or aryl chlorides.[13] Sterically hindered phosphine ligands are often employed to facilitate the catalytic cycle.[13]

General Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent like toluene or dioxane.

  • Reaction Execution: Heat the sealed reaction vessel at 80-110 °C for 12-24 hours. Monitor the reaction's completion by an appropriate method (LC-MS or GC-MS).

  • Work-up: Cool the reaction mixture, dilute with an organic solvent like ether, and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the residue by silica gel chromatography.

Cross_Coupling cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start_mol This compound suzuki_reagents R-B(OH)₂ Pd Catalyst, Base start_mol->suzuki_reagents Selective at C-Br buchwald_reagents R¹R²NH Pd Catalyst, Ligand, Base start_mol->buchwald_reagents Selective at C-Br suzuki_product Methyl 2-(4-R-2-chlorophenyl)acetate (C-C Bond Formation) suzuki_reagents->suzuki_product buchwald_product Methyl 2-(4-(R¹R²N)-2-chlorophenyl)acetate (C-N Bond Formation) buchwald_reagents->buchwald_product

Caption: Selective cross-coupling reactions of this compound.

Application as a Precursor in Pharmaceutical Synthesis

While direct, published routes starting from this compound are proprietary or not widely disclosed, its structure is clearly embedded within several important pharmaceutical agents. A notable example is its potential as a key intermediate in the synthesis of the second-generation antihistamine, Loratadine.[14][15] The 4-chloro-substituted phenylacetate core is a key component of the tricyclic structure of Loratadine.

The synthesis of Loratadine often involves the construction of the 8-chloro-5,6-dihydro-11H-benzo[1][10]cyclohepta[1,2-b]pyridin-11-one intermediate.[15][16] this compound could be envisioned as a precursor to a key fragment in this synthesis, for instance, through an initial cross-coupling reaction followed by further transformations and cyclization.

Proposed Synthetic Workflow: Towards a Loratadine Intermediate

A plausible synthetic strategy would involve an initial Suzuki coupling to introduce a vinyl or other suitable group at the 4-position (where the bromine is), followed by hydrolysis of the ester and subsequent reactions to build the cyclohepta ring.

Loratadine_Intermediate_Synthesis mol_A This compound step1 Step 1: Suzuki Coupling (e.g., with vinylboronic acid) mol_A->step1 mol_B Methyl 2-(4-vinyl-2-chlorophenyl)acetate step1->mol_B step2 Step 2: Hydrolysis mol_B->step2 mol_C 2-(4-vinyl-2-chlorophenyl)acetic acid step2->mol_C step3 Step 3: Further Transformations & Intramolecular Cyclization mol_C->step3 mol_D Key Tricyclic Intermediate (e.g., for Loratadine) step3->mol_D

Caption: Proposed workflow for synthesizing a key pharmaceutical intermediate.

Synthesis of Heterocyclic Systems

Beyond its use in linear chain extension and substitution, this compound is a precursor for various heterocyclic compounds. The ester functionality can be hydrolyzed to a carboxylic acid, which can then participate in intramolecular cyclization reactions. For example, after a suitable modification of the ortho-chloro position, an intramolecular reaction could lead to the formation of lactones or other ring systems. Alternatively, the ester can be converted to an amide, which can then undergo cyclization. These strategies are fundamental in medicinal chemistry for accessing novel heterocyclic scaffolds.[17][18]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its true potential is realized through the selective manipulation of its multiple reactive sites. The differential reactivity of the aryl-bromide and aryl-chloride bonds under palladium catalysis allows for a stepwise and controlled approach to the synthesis of complex molecules. This guide has highlighted its principal applications in Suzuki-Miyaura coupling and Buchwald-Hartwig amination, providing a foundation for researchers to design and execute novel synthetic routes. Furthermore, its potential as a key precursor in the synthesis of pharmaceuticals like Loratadine underscores its importance in the drug development pipeline. As the demand for efficient and modular synthetic strategies continues to grow, the applications of well-designed intermediates like this compound will undoubtedly expand.

References

An In-depth Technical Guide to Methyl 2-(4-bromo-2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the Compound's Obscurity

Methyl 2-(4-bromo-2-chlorophenyl)acetate, identified by the CAS Number 849934-94-7, presents a unique case in the landscape of chemical intermediates. Despite its availability from various commercial suppliers, a thorough investigation of scientific literature and patent databases reveals a conspicuous absence of information regarding its specific discovery, historical development, and dedicated applications. Much of the available data pertains to its isomers, such as methyl α-bromo-2-chlorophenylacetate and methyl 2-bromo-2-(4-chlorophenyl)acetate, which are recognized as key intermediates in the synthesis of pharmaceutical compounds like the antiplatelet agent clopidogrel.

This guide, therefore, deviates from a traditional historical narrative. Instead, it focuses on providing a robust, scientifically-grounded technical overview. We will extrapolate from established organic chemistry principles to detail a plausible and logical synthesis pathway for this compound. This document will serve as a foundational resource for researchers who may encounter this compound or require its synthesis for novel research endeavors.

Chemical Identity and Properties

A clear understanding of the physicochemical properties of this compound is paramount for its handling, application in synthesis, and analytical characterization.

PropertyValueSource
CAS Number 849934-94-7[1][2]
Molecular Formula C₉H₈BrClO₂[1][2]
Molecular Weight 263.52 g/mol [1][2]
Appearance Colorless to light yellow liquid (Predicted)[1]
Boiling Point 297.7±25.0 °C (Predicted)[1]
Density 1.546±0.06 g/cm³ (Predicted)[1]
Storage Sealed in dry, Room Temperature[1][2]

Postulated Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-(4-bromo-2-chlorophenyl)acetic acid cluster_1 Step 2: Esterification 4-Bromo-2-chlorotoluene 4-Bromo-2-chlorotoluene Intermediate_1 1-Bromo-4-(bromomethyl)-2-chlorobenzene 4-Bromo-2-chlorotoluene->Intermediate_1 Bromination N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->Intermediate_1 Radical_Initiator Radical Initiator (e.g., AIBN) Radical_Initiator->Intermediate_1 Intermediate_2 2-(4-bromo-2-chlorophenyl)acetonitrile Intermediate_1->Intermediate_2 Cyanation Sodium_Cyanide NaCN Sodium_Cyanide->Intermediate_2 Precursor_Acid 2-(4-bromo-2-chlorophenyl)acetic acid Intermediate_2->Precursor_Acid Hydrolysis Acid_Hydrolysis Acid Hydrolysis (e.g., H2SO4, H2O) Acid_Hydrolysis->Precursor_Acid Precursor_Acid_2 2-(4-bromo-2-chlorophenyl)acetic acid Final_Product This compound Precursor_Acid_2->Final_Product Fischer Esterification Methanol Methanol Methanol->Final_Product Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Final_Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-(4-bromo-2-chlorophenyl)acetic acid

The synthesis of the carboxylic acid precursor is a critical first step. A plausible route begins with 4-bromo-2-chlorotoluene, which is commercially available.

2.1.1. Experimental Protocol: Synthesis of 2-(4-bromo-2-chlorophenyl)acetic acid

  • Bromination of 4-bromo-2-chlorotoluene:

    • To a solution of 4-bromo-2-chlorotoluene in a suitable solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile - AIBN).

    • Reflux the mixture under inert atmosphere, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield 1-bromo-4-(bromomethyl)-2-chlorobenzene.

  • Cyanation of 1-bromo-4-(bromomethyl)-2-chlorobenzene:

    • Dissolve the crude 1-bromo-4-(bromomethyl)-2-chlorobenzene in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add sodium cyanide (NaCN) portion-wise, maintaining the temperature with a water bath. Caution: Sodium cyanide is highly toxic.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

    • Quench the reaction by pouring it into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 2-(4-bromo-2-chlorophenyl)acetonitrile.

  • Hydrolysis of 2-(4-bromo-2-chlorophenyl)acetonitrile:

    • To the crude 2-(4-bromo-2-chlorophenyl)acetonitrile, add a mixture of concentrated sulfuric acid and water.

    • Heat the mixture to reflux. The hydrolysis of the nitrile to the carboxylic acid will occur.

    • Monitor the reaction for the disappearance of the nitrile.

    • Cool the reaction mixture and pour it onto ice. The carboxylic acid product should precipitate.

    • Collect the solid by filtration, wash with cold water, and dry to yield 2-(4-bromo-2-chlorophenyl)acetic acid.

Step 2: Fischer Esterification

With the carboxylic acid in hand, the final step is a classic Fischer esterification to yield the desired methyl ester.

2.2.1. Experimental Protocol: Fischer Esterification

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-bromo-2-chlorophenyl)acetic acid in an excess of methanol.

    • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reaction Execution:

    • Heat the mixture to reflux and maintain for several hours. The progress of the esterification can be monitored by TLC, observing the disappearance of the starting carboxylic acid.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.

    • Remove the excess methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent like ethyl acetate.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved through vacuum distillation or column chromatography if necessary.

Analytical Characterization

Due to the lack of published spectra, the following are predicted characterization data. Researchers synthesizing this compound should perform their own analytical validation.

  • ¹H NMR (predicted): The spectrum would be expected to show a singlet for the methyl ester protons (O-CH₃) around 3.7 ppm. The benzylic proton (CH) would likely appear as a singlet around 5.5-6.0 ppm. The aromatic protons would present as a complex multiplet in the region of 7.0-7.6 ppm, consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR (predicted): Key signals would include the carbonyl carbon of the ester at approximately 170 ppm, the methoxy carbon around 53 ppm, the benzylic carbon, and the aromatic carbons with characteristic shifts influenced by the chloro and bromo substituents.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 263.52 g/mol , with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Potential Applications in Research and Development

While specific applications for this compound are not documented, its structure suggests its utility as a versatile intermediate in organic synthesis and medicinal chemistry. The presence of multiple reactive sites—the ester, the benzylic position, and the aromatic ring with two distinct halogen atoms—allows for a variety of subsequent chemical transformations.

Potential research applications could include:

  • Scaffold for Novel Pharmaceuticals: Similar to its isomers, this compound could serve as a building block for the synthesis of new biologically active molecules. The specific substitution pattern may offer unique pharmacological properties.

  • Agrochemical Synthesis: Halogenated aromatic compounds are common motifs in agrochemicals. This ester could be a precursor to novel herbicides, fungicides, or insecticides.

  • Materials Science: The compound could be incorporated into larger molecules for the development of new materials with specific electronic or optical properties.

Conclusion

This compound remains a compound with an unwritten history. Its existence is confirmed by its commercial availability, yet its scientific narrative is yet to be told. This guide provides a scientifically rigorous, albeit postulated, framework for its synthesis and characterization. It is intended to empower researchers with the foundational knowledge required to synthesize and utilize this compound in their own pioneering work, potentially leading to the discovery of its unique applications and finally bringing it out of obscurity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-(4-bromo-2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthetic pathway for producing Methyl 2-(4-bromo-2-chlorophenyl)acetate, a key intermediate in the synthesis of various pharmaceuticals, notably the second-generation antihistamine, Loratadine.[1] The protocol outlines a robust two-step process commencing with the regioselective bromination of 2-chlorophenylacetic acid to yield 4-bromo-2-chlorophenylacetic acid, followed by a classic Fischer-Speier esterification to obtain the final methyl ester. This document provides an in-depth examination of the reaction mechanisms, step-by-step experimental procedures, and critical process parameters designed for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: Significance of this compound

Substituted phenylacetic acids and their esters are fundamental building blocks in modern organic chemistry.[2] The halogenated derivative, this compound, is of particular industrial importance due to its role as a crucial precursor in the manufacturing of high-value active pharmaceutical ingredients (APIs). Its molecular architecture, featuring strategically placed halogen substituents, allows for complex molecular constructions necessary for designing novel therapeutic agents.[3][4] The synthesis of Loratadine, a widely used non-sedating antihistamine, prominently features this compound, highlighting the need for efficient and scalable production methods.[5][6]

The synthetic route described herein is designed for clarity, reproducibility, and scalability, addressing common challenges such as regioselectivity and reaction efficiency.

Synthetic Strategy Overview

The conversion of 2-chlorophenylacetic acid to this compound is efficiently achieved in two distinct synthetic operations:

  • Step 1: Electrophilic Aromatic Bromination. The first step involves the selective introduction of a bromine atom onto the aromatic ring of 2-chlorophenylacetic acid. The directing effects of the existing chloro and acetyl groups guide the incoming electrophile to the desired position.

  • Step 2: Fischer-Speier Esterification. The resulting 4-bromo-2-chlorophenylacetic acid is then converted to its corresponding methyl ester using methanol in the presence of a strong acid catalyst.

This sequential approach allows for clear checkpoints and purification of the intermediate, ensuring high purity of the final product.

G cluster_0 Overall Synthetic Workflow A 2-Chlorophenylacetic Acid (Starting Material) B 4-Bromo-2-chlorophenylacetic Acid (Intermediate) A->B Step 1: Electrophilic Bromination C This compound (Final Product) B->C Step 2: Fischer Esterification

Caption: High-level workflow for the two-step synthesis.

Mechanistic Insights and Rationale

Step 1: Regioselective Bromination

The key challenge in the first step is to control the position of bromination on the phenyl ring. The starting material, 2-chlorophenylacetic acid, has two substituents: a chloro group (-Cl) and an acetoxy group (-CH₂COOH). Both are ortho, para-directing groups in electrophilic aromatic substitution. However, the chloro group is a deactivating group, as is the acetoxy group.

The desired product is brominated at the C-4 position (para to the chlorine atom). This regioselectivity is achieved by leveraging the directing effects of the substituents. The position para to the chloro group is sterically accessible and electronically favored. The reaction proceeds via the standard mechanism for electrophilic aromatic substitution, where a brominating agent, activated by a Lewis acid catalyst, generates a powerful electrophile (Br⁺) that attacks the electron-rich phenyl ring.

Step 2: Fischer-Speier Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[7][8] The reaction is an equilibrium process. To drive the reaction towards the product side, either an excess of the alcohol (methanol) is used, or the water byproduct is removed as it is formed.[9]

The mechanism involves three key stages:

  • Protonation of the Carbonyl Oxygen: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack by Alcohol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Elimination of Water: A proton transfer occurs, followed by the elimination of a water molecule and deprotonation to regenerate the acid catalyst and yield the final ester product.[9]

G cluster_1 Fischer Esterification Mechanism R-COOH Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid (Activated Electrophile) R-COOH->Protonated_Acid + H+ H+ H+ H3O+ H3O+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH3OH CH3OH Methanol (Nucleophile) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Water Elimination Proton_Transfer->Water_Elimination - H2O Ester_Cation Protonated Ester Water_Elimination->Ester_Cation Final_Ester Methyl Ester (Product) Ester_Cation->Final_Ester - H+ H2O Water

Caption: Mechanism of acid-catalyzed Fischer esterification.

Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Reagents
ReagentM.W. ( g/mol )PuritySupplier
2-Chlorophenylacetic Acid170.57≥99%Standard Supplier
Iron (III) Bromide (FeBr₃)295.56Anhydrous, ≥98%Standard Supplier
Bromine (Br₂)159.81≥99.5%Standard Supplier
Dichloromethane (DCM)84.93Anhydrous, ≥99.8%Standard Supplier
Sodium Thiosulfate (Na₂S₂O₃)158.11ACS GradeStandard Supplier
Sodium Bicarbonate (NaHCO₃)84.01ACS GradeStandard Supplier
Anhydrous Magnesium Sulfate (MgSO₄)120.37≥97%Standard Supplier
Methanol (MeOH)32.04Anhydrous, ≥99.8%Standard Supplier
Sulfuric Acid (H₂SO₄)98.08Concentrated (98%)Standard Supplier
Diethyl Ether74.12ACS GradeStandard Supplier
Hexanes-ACS GradeStandard Supplier
Protocol 1: Synthesis of 4-Bromo-2-chlorophenylacetic Acid
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add 2-chlorophenylacetic acid (17.0 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

  • Catalyst Addition: Stir the mixture until the acid dissolves completely. Add anhydrous iron (III) bromide (0.5 g, 1.7 mmol) to the solution. The catalyst should be handled quickly to minimize exposure to atmospheric moisture.

  • Bromination: Cool the reaction mixture to 0 °C in an ice bath. Slowly add bromine (17.6 g, 5.6 mL, 0.11 mol) dropwise from the addition funnel over 30 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into 150 mL of ice-cold water. To quench any unreacted bromine, add a 10% aqueous solution of sodium thiosulfate dropwise until the reddish-brown color of bromine disappears.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of water and 100 mL of saturated sodium bicarbonate solution.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product can be purified by recrystallization from a mixture of toluene and hexanes to afford 4-bromo-2-chlorophenylacetic acid as a white to off-white solid.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the purified 4-bromo-2-chlorophenylacetic acid (24.9 g, 0.1 mol) and anhydrous methanol (150 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise to the mixture. The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the esterification can be monitored by TLC.[10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol by approximately two-thirds using a rotary evaporator.

  • Extraction: Pour the residue into 200 mL of ice-cold water and transfer to a separatory funnel. Extract the aqueous phase with diethyl ether (2 x 100 mL).

  • Washing: Combine the organic extracts and wash them sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with 100 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting oil or solid can be purified by vacuum distillation or recrystallization from hexanes to yield this compound as a pure compound.[11]

Data Summary and Expected Results

StepProductMolecular FormulaM.W. ( g/mol )AppearanceTypical Yield
14-Bromo-2-chlorophenylacetic AcidC₈H₆BrClO₂249.49White to off-white solid80-90%
2This compoundC₉H₈BrClO₂263.52Colorless oil or low-melting solid85-95%

Note: Yields are dependent on reaction scale, purity of reagents, and precision of the experimental technique.

Conclusion

The described two-step synthesis provides a reliable and efficient pathway for the preparation of this compound from commercially available 2-chlorophenylacetic acid. The protocol emphasizes control over regioselectivity during bromination and employs a classic, high-yielding Fischer esterification. By adhering to the detailed procedures and safety precautions, researchers can successfully synthesize this valuable pharmaceutical intermediate for applications in drug discovery and development.

References

Application Notes & Protocols: The Strategic Utility of Methyl 2-(4-bromo-2-chlorophenyl)acetate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(4-bromo-2-chlorophenyl)acetate stands as a pivotal intermediate in modern pharmaceutical development. Its decorated phenyl ring, featuring orthogonal reactive sites—a bromine atom amenable to cross-coupling and an ester moiety for further derivatization—renders it a highly versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical profile, strategic applications, and detailed, field-proven protocols for its use in key synthetic transformations. We will explore its application in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery, providing researchers with a robust framework for leveraging this intermediate in their synthetic campaigns.

Chemical Profile and Physicochemical Properties

This compound (CAS No. 849934-94-7) is a substituted phenylacetate derivative. The strategic placement of the chloro and bromo substituents creates a unique electronic and steric environment, influencing the reactivity of the molecule. The bromine atom at the 4-position is the primary site for palladium-catalyzed cross-coupling reactions, while the chlorine atom at the 2-position sterically influences the adjacent acetate group and can be a site for later-stage functionalization if required.

Table 1: Physicochemical and Identification Data

PropertyValueSource
CAS Number 849934-94-7[1][2]
Molecular Formula C₉H₈BrClO₂[2]
Molecular Weight 263.52 g/mol [2]
IUPAC Name This compound-
Appearance Typically an off-white to yellow solid or oil-
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, Toluene, Ethyl Acetate)[3]

Core Synthetic Applications: A Gateway to C-C and C-N Bond Formation

The primary utility of this compound in pharmaceutical synthesis lies in its capacity to serve as a cornerstone building block. The aryl bromide moiety is an ideal handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of medicinal chemistry due to their reliability, functional group tolerance, and broad substrate scope.[4] Two of the most powerful transformations for this intermediate are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[5][6]

This dual potential allows for the rapid generation of diverse compound libraries, enabling the exploration of structure-activity relationships (SAR) crucial for drug discovery. For instance, this intermediate is a key structural motif in the synthesis of advanced therapeutic agents, such as third-generation kinase inhibitors like Lorlatinib, which target resistance mutations in non-small cell lung cancer.[1][7]

G cluster_start Starting Intermediate cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start_node This compound suzuki_node Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) + Pd Catalyst + Base start_node->suzuki_node Pathway A buchwald_node Primary/Secondary Amine (R₂NH) + Pd Catalyst + Base start_node->buchwald_node Pathway B product_suzuki C-C Bond Formation Methyl 2-(2-chloro-4-arylphenyl)acetate suzuki_node->product_suzuki product_buchwald C-N Bond Formation Methyl 2-(2-chloro-4-aminophenyl)acetate buchwald_node->product_buchwald

Figure 1: Key synthetic pathways using the title intermediate.

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond at the 4-position of the phenyl ring.[8]

Objective: To synthesize Methyl 2-(2-chloro-[1,1'-biphenyl]-4-yl)acetate by coupling this compound with phenylboronic acid.

Materials and Reagents
ReagentM.W.Amount (mmol)Mass/Volume
This compound263.521.0263.5 mg
Phenylboronic Acid121.931.2146.3 mg
Pd(PPh₃)₄ (Tetrakis)1155.560.0334.7 mg
Potassium Carbonate (K₂CO₃)138.212.5345.5 mg
1,4-Dioxane--8 mL
Water (degassed)--2 mL
Step-by-Step Methodology
  • Inert Atmosphere Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (263.5 mg, 1.0 mmol), Phenylboronic Acid (146.3 mg, 1.2 mmol), Pd(PPh₃)₄ (34.7 mg, 0.03 mmol), and Potassium Carbonate (345.5 mg, 2.5 mmol).

  • Evacuation and Backfilling: Seal the flask with a rubber septum. Evacuate the flask atmosphere using a vacuum pump and backfill with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure the reaction environment is completely inert.

    • Expert Insight: An inert atmosphere is critical. Oxygen can oxidatively deactivate the Pd(0) catalyst, halting the catalytic cycle and preventing product formation.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

    • Expert Insight: The aqueous base system (K₂CO₃ in dioxane/water) is essential for activating the boronic acid for transmetalation to the palladium center, a key step in the catalytic cycle.[8]

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by withdrawing small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed formation of a C-N bond, demonstrating the synthesis of an arylamine derivative.[6][9]

Objective: To synthesize Methyl 2-(2-chloro-4-morpholinophenyl)acetate by coupling the title intermediate with morpholine.

Reagents and Comparative Conditions
ParameterSuzuki-Miyaura (Protocol 1)Buchwald-Hartwig Amination
Coupling Partner Phenylboronic AcidMorpholine
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ with a specialized ligand (e.g., XPhos)
Base K₂CO₃ (Inorganic)Sodium tert-butoxide (NaOtBu) (Strong, non-nucleophilic)
Solvent Dioxane / WaterAnhydrous Toluene
Temperature ~90 °C~100-110 °C
Abbreviated Methodology
  • Setup: In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 eq), Pd₂(dba)₃ (1-2 mol%), XPhos ligand (2-4 mol%), and NaOtBu (1.4 eq) in a sealed tube.

  • Reagent Addition: Add anhydrous toluene followed by morpholine (1.2 eq).

  • Execution: Seal the tube and heat at 100-110 °C until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up & Purification: After cooling, quench the reaction carefully with water, perform an extractive work-up with an organic solvent, and purify by column chromatography.

    • Expert Insight: The choice of a strong, non-nucleophilic base like NaOtBu is crucial in Buchwald-Hartwig amination to deprotonate the amine or the palladium-amine adduct without competing as a nucleophile.[3] The use of bulky, electron-rich phosphine ligands (e.g., XPhos) is essential to facilitate the rate-limiting reductive elimination step and prevent catalyst decomposition.[10]

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling.

Table 2: Hazard Identification and Precautionary Statements

PictogramGHS CodeHazard StatementPrecautionary Measures
alt text
GHS07H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • Handling: Always handle this chemical inside a certified chemical fume hood. Use appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value intermediate whose true potential is unlocked through strategic application of modern synthetic methodologies. Its utility as a scaffold for robust and versatile palladium-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists. The protocols and insights provided herein offer a foundational guide for researchers to effectively incorporate this building block into their synthetic programs, accelerating the discovery and development of novel therapeutic agents.

References

Application Notes & Protocols: A Guide to the Nucleophilic Reactivity of Methyl 2-(4-bromo-2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility and reactivity of Methyl 2-(4-bromo-2-chlorophenyl)acetate (CAS No. 849934-94-7). This halogenated phenylacetate derivative is a valuable and versatile building block in modern organic synthesis, particularly in the development of complex pharmaceutical intermediates.[1] Its molecular architecture presents three primary sites for chemical modification: the ester functional group, the benzylic-type α-methylene protons, and the two distinct carbon-halogen bonds on the aromatic ring. This document details the underlying chemical principles and provides field-proven, step-by-step protocols for exploiting this reactivity. We will explore reactions at the ester moiety, palladium-catalyzed cross-coupling reactions that selectively target the carbon-bromine bond, and enolate-mediated functionalization at the α-carbon.

Introduction: A Profile of Reactivity

This compound is a strategically important intermediate due to its differentiated reactive handles. The thoughtful application of specific reagents and conditions allows for the selective functionalization of one site while preserving the others for subsequent transformations.

The key reactive centers are:

  • Aryl Halides (C4-Br and C2-Cl): The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[2] This predictable difference in reactivity is the cornerstone of its utility, enabling selective C-C, C-N, and C-O bond formation at the C4 position.

  • Ester Group (-COOCH₃): The ester is susceptible to hydrolysis, transesterification, and amidation, providing a gateway to carboxylic acids, alternative esters, and amides.

  • α-Methylene Protons (-CH₂-): The protons on the carbon adjacent to the carbonyl group are weakly acidic and can be removed by a strong, non-nucleophilic base to form a reactive enolate intermediate, which can then be alkylated or acylated.[3]

dot digraph "Reactivity_Profile" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

sub [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"];

sub -> r1 [label=" Strong Base (e.g., LDA)\n+ Electrophile (R-X)", color="#EA4335"]; sub -> r2 [label=" Pd Catalyst, Ligand, Base\n+ Nucleophile (e.g., ArB(OH)₂, R₂NH)", color="#34A853"]; sub -> r3 [label=" Base (e.g., NaOH)\nor Nucleophile (e.g., R'NH₂)", color="#4285F4"];

r1 [label="α-Alkylation\n(C-C Formation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; r2 [label="Cross-Coupling at C-Br\n(C-C, C-N, C-O Formation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; r3 [label="Ester Modification\n(Hydrolysis, Amidation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

{rank=same; r1; r2; r3;} } Figure 1: Overview of the primary reactive sites on this compound.

Reactions at the Ester Functional Group: Saponification

The most fundamental transformation of the ester group is its hydrolysis to the corresponding carboxylic acid. This saponification is often a prerequisite for subsequent amide bond formation using peptide coupling reagents, a common strategy in drug development. The resulting carboxylate anion is also a key intermediate for other derivatizations.

Causality Behind the Protocol:

The use of a strong base like sodium hydroxide in a polar protic solvent mixture (methanol/water) ensures efficient nucleophilic acyl substitution. The reaction proceeds via a tetrahedral intermediate, which then collapses to expel the methoxide leaving group. Methanol is included to improve the solubility of the organic substrate in the aqueous base. The reaction is typically monitored until the starting material is fully consumed to prevent incomplete conversion. Acidification of the resulting carboxylate salt is necessary to protonate it, causing the free carboxylic acid to precipitate or become extractable into an organic solvent.

Protocol 2.1: Base-Mediated Hydrolysis (Saponification)

Materials:

  • This compound (1.0 equiv.)

  • Sodium Hydroxide (NaOH) (1.5 equiv.)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in a 3:1 mixture of Methanol and Water (approx. 0.2 M concentration).

  • Add sodium hydroxide pellets and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is no longer detectable (typically 2-4 hours).

  • Once complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. A white precipitate of the carboxylic acid should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield 2-(4-bromo-2-chlorophenyl)acetic acid as a solid, which can be used without further purification or recrystallized if necessary.

Palladium-Catalyzed Cross-Coupling at the C4-Br Position

The true synthetic power of this substrate is realized through palladium-catalyzed cross-coupling reactions. These methods offer a modular approach to install a wide variety of substituents on the aromatic ring.[4] Crucially, standard palladium catalysis conditions can be tuned to selectively activate the more labile C-Br bond, leaving the C-Cl bond intact for potential future transformations.[2]

dot digraph "Workflow_Suzuki" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Figure 2: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[5]

Causality Behind the Protocol:

  • Catalyst System: A palladium(0) species, often generated in situ from a precursor like Pd(PPh₃)₄ or Pd(dppf)Cl₂, is required.[6][7] The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base: A base such as potassium carbonate is essential for the transmetalation step, activating the boronic acid.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is commonly used. Water aids in dissolving the inorganic base and facilitates the catalytic cycle.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and water (4:1 ratio).

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 8-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the desired biaryl product.

Boronic Acid Pd Catalyst (mol%) Base Solvent Temp (°C) Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O9085-95%
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃DMF10080-90%
3-Pyridylboronic acidPd(PPh₃)₄ (5%)K₃PO₄Dioxane/H₂O9575-85%
Table 1: Representative conditions for the Suzuki-Miyaura coupling reaction.
Protocol 3.2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction enables the formation of C-N bonds, coupling the aryl halide with a primary or secondary amine.

Causality Behind the Protocol:

  • Catalyst System: This reaction requires a specific combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) to facilitate the reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is necessary to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are required to prevent reaction with the strong base.

Materials:

  • This compound (1.0 equiv.)

  • Amine (e.g., morpholine, aniline) (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.)

  • Xantphos (0.04 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a strict inert atmosphere, add NaOtBu to a flame-dried Schlenk tube.

  • Add the palladium precursor and ligand, followed by the this compound and anhydrous toluene.

  • Finally, add the amine via syringe.

  • Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the product via column chromatography.

Reactions at the α-Methylene Position: Enolate Alkylation

The α-protons of the ester can be abstracted by a strong base to form an enolate, which is a potent carbon nucleophile.[8] This allows for the introduction of alkyl groups at the α-position.

Causality Behind the Protocol:
  • Base Selection: A strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical. Weaker or less hindered bases (e.g., alkoxides) could lead to competing nucleophilic attack at the ester carbonyl.[3]

  • Low Temperature: The reaction is performed at very low temperatures (e.g., -78 °C) to ensure rapid and complete enolate formation while minimizing side reactions such as self-condensation (Claisen condensation) or decomposition.

  • Electrophile: A reactive alkyl halide (e.g., methyl iodide, benzyl bromide) is used as the electrophile to be attacked by the enolate.

Materials:

  • This compound (1.0 equiv.)

  • Lithium Diisopropylamide (LDA) (1.1 equiv., solution in THF/hexanes)

  • Alkyl Halide (e.g., Methyl Iodide) (1.2 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Add a solution of this compound in a small amount of anhydrous THF dropwise to the cold solvent.

  • Slowly add the LDA solution dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide dropwise to the enolate solution.

  • Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature.

  • Quench the reaction by adding a saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

References

Application Note & Protocol: High-Purity Isolation of Methyl 2-(4-bromo-2-chlorophenyl)acetate via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(4-bromo-2-chlorophenyl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Achieving high purity of this precursor is critical for the efficiency and outcome of subsequent synthetic steps. This application note provides a detailed, field-proven protocol for the purification of this compound from a crude reaction mixture using silica gel flash column chromatography. We emphasize a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC) and employing a dry-loading technique coupled with a step-gradient elution for optimal separation. This guide is intended for researchers, chemists, and process development professionals seeking a robust and reproducible purification strategy.

Introduction and Principle of Separation

The successful isolation of a target molecule from a complex mixture of starting materials, reagents, and byproducts is a cornerstone of organic synthesis. Column chromatography, particularly in its "flash" format, remains a primary technique for preparative-scale purification.[1] The method described herein is based on normal-phase adsorption chromatography.

The Causality of Separation: The stationary phase, silica gel, is a highly polar adsorbent rich in surface silanol (Si-OH) groups.[2] The mobile phase, a mixture of low-polarity hexanes and a more polar ethyl acetate, flows through the silica. Separation is achieved based on the differential partitioning of the components in the crude mixture between these two phases.

  • Non-polar impurities have minimal interaction with the polar silica gel and are readily carried through the column by the non-polar mobile phase, eluting in the first fractions.

  • This compound , a compound of intermediate polarity due to its aromatic ring, halogen substituents, and polar methyl ester moiety, exhibits moderate adsorption to the silica gel.[3]

  • Highly polar impurities (e.g., unreacted acids or baseline material) adsorb very strongly to the silica gel and require a significantly more polar mobile phase to be eluted.

By systematically increasing the polarity of the mobile phase (a gradient elution), we can selectively desorb and elute each component based on its polarity, achieving effective separation.[4]

Materials and Equipment

Chemicals & Consumables:

Material Grade Recommended Supplier
Crude this compound Synthesis Grade N/A
Silica Gel for Flash Chromatography 230-400 mesh (40-63 µm) Standard chemical suppliers
n-Hexanes HPLC or ACS Grade Standard chemical suppliers
Ethyl Acetate (EtOAc) HPLC or ACS Grade Standard chemical suppliers
Dichloromethane (DCM) ACS Grade Standard chemical suppliers
Celite® 545 (Optional for dry loading) N/A Standard chemical suppliers
TLC Plates Silica Gel 60 F254 Standard chemical suppliers

| Potassium Permanganate (KMnO₄) Stain | Lab-prepared | N/A |

Equipment:

  • Glass chromatography column (Diameter: 3-5 cm, Length: 40-50 cm) with stopcock

  • Column clamps and stand

  • Separatory funnel or solvent reservoir

  • Compressed air or nitrogen line with regulator (for flash chromatography)

  • Fraction collector or test tube racks with numerous tubes (e.g., 16x100 mm)

  • TLC developing chamber

  • UV Lamp (254 nm)

  • Rotary Evaporator with vacuum pump and water bath

  • Assorted beakers, Erlenmeyer flasks, and round-bottom flasks

  • Glass Pasteur pipettes and bulbs

Protocol Part 1: Method Development via Thin-Layer Chromatography (TLC)

Rationale: Before committing a large quantity of material and solvent to a column, TLC is used to determine the optimal mobile phase composition. The goal is to find a solvent system where the desired product has a Retention Factor (Rƒ) of approximately 0.25-0.35, as this typically provides the best separation on a column.[2]

Procedure:

  • Chamber Preparation: Add a small amount (~0.5 cm depth) of a test solvent system (e.g., 10% EtOAc in Hexanes) to the TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere and seal it with the lid.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of a TLC plate. Make the spot as small as possible.

  • Development: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the separated components under a UV lamp (254 nm). Circle any visible spots. Further visualization can be achieved by dipping the plate in a potassium permanganate stain.

  • Analysis and Optimization:

    • Calculate the Rƒ value for the spot corresponding to your product (Rƒ = distance traveled by spot / distance traveled by solvent front).

    • If the Rƒ is too high (> 0.4), the solvent is too polar. Decrease the percentage of ethyl acetate (e.g., try 5% EtOAc in Hexanes).

    • If the Rƒ is too low (< 0.2), the solvent is not polar enough. Increase the percentage of ethyl acetate (e.g., try 20% or 30% EtOAc in Hexanes).

    • Run multiple TLCs with different solvent systems until the target Rƒ of ~0.3 is achieved. This will be your starting eluent for the column.

Protocol Part 2: Preparative Flash Column Chromatography

This protocol assumes a crude sample size of approximately 1-2 grams. The column and solvent volumes should be scaled accordingly for different amounts. A general rule is to use a silica gel to crude material weight ratio of at least 30:1 to 50:1 for good separation.[5]

Step 1: Column Packing (Wet Slurry Method)

  • Secure the glass column perfectly vertically to the stand. Ensure the stopcock is closed.

  • Place a small plug of glass wool or cotton at the bottom of the column, followed by a ~1 cm layer of sand to create a flat base.[6]

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 5% EtOAc in Hexanes). Use enough solvent to create a pourable, milkshake-like consistency.[6]

  • Pour the slurry into the column. Use a funnel to prevent spillage. Open the stopcock to allow solvent to drain, collecting it for reuse.

  • Gently tap the side of the column with a piece of rubber tubing to dislodge any air bubbles and encourage uniform packing.[6]

  • Once all the silica has settled, add a ~1 cm layer of sand on top to protect the silica bed surface from disturbance during solvent addition.[6]

  • Drain the excess solvent until the level is just at the top of the sand layer. Crucially, never let the silica bed run dry from this point forward. [7]

Step 2: Sample Loading (Dry Loading Method) Rationale: Dry loading prevents band broadening that can occur when a sample is dissolved in a solvent that is stronger than the initial mobile phase. It leads to sharper bands and superior resolution, especially for samples with limited solubility.[8][9]

  • Dissolve the entire crude product (1-2 g) in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate in a round-bottom flask.

  • Add approximately 5-10 g of silica gel (or Celite) to the flask.

  • Swirl the mixture and then remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.[7]

  • Carefully add this powder to the top of the packed column, ensuring an even layer.

Step 3: Elution (Step-Gradient Protocol)

  • Carefully add the first eluent (e.g., 5% EtOAc/Hexanes) to the column, filling the space above the silica bed.

  • Place a large collection flask (e.g., 250 mL Erlenmeyer) under the column.

  • Apply gentle pressure to the top of the column using compressed air or nitrogen (this is the "flash" part) to achieve a solvent flow rate of approximately 2 inches (5 cm) per minute.

  • Once the initial non-polar front has been pushed through (discard this), begin collecting the eluent in test tubes, creating fractions of equal volume (e.g., 10-15 mL per tube).

  • Follow the elution schedule below. When changing to a more polar solvent system, drain the current solvent to the top of the sand layer before adding the next.

StepEluent Composition (EtOAc in Hexanes)Volume (Column Volumes*)Purpose
15%~2-3Elute very non-polar impurities
210%~3-4Elute less-polar impurities and begin eluting the product
315-20%~3-4Elute the bulk of the pure product
430-50%~2Elute any remaining product and more polar byproducts
One "Column Volume" (CV) is the volume of the packed silica bed. This is an estimate; the process should be guided by TLC analysis.

Step 4: Fraction Analysis and Product Isolation

  • Monitor the fractions being collected using TLC. It is efficient to spot multiple fractions on a single TLC plate (e.g., fractions 5, 10, 15, 20, etc.).

  • Develop the TLC plate in a slightly more polar solvent system than the one currently running (e.g., if eluting with 10% EtOAc, analyze the TLC with 20% EtOAc) to ensure spots are well-resolved.

  • Identify the fractions that contain only the spot corresponding to the pure product.

  • Combine these pure fractions into a large, pre-weighed round-bottom flask.

  • Remove the solvents using a rotary evaporator.

  • Place the flask under high vacuum for at least one hour to remove any residual solvent.

  • The final weight of the flask will yield the mass of the purified product, allowing for calculation of the recovery yield. Confirm purity by NMR or other analytical methods.

Workflow Visualization

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Purification cluster_analysis Phase 3: Analysis & Isolation TLC_dev 1. Develop TLC Method (Target Rf ≈ 0.3) Solvent_Opt 2. Optimize Solvent System (e.g., 10-15% EtOAc/Hexanes) TLC_dev->Solvent_Opt Iterate Col_Pack 3. Pack Column (Wet Slurry Method) Solvent_Opt->Col_Pack Optimized System Dry_Load 4. Dry Load Sample (Adsorb on Silica) Col_Pack->Dry_Load Elution 5. Elute with Step Gradient (Increase Polarity) Dry_Load->Elution Fractions 6. Collect Fractions Elution->Fractions TLC_Analysis 7. Analyze Fractions by TLC Fractions->TLC_Analysis Combine 8. Combine Pure Fractions TLC_Analysis->Combine Identify Pure Fractions Rotovap 9. Remove Solvent (Rotary Evaporator) Combine->Rotovap Final_Product Pure Methyl 2-(4-bromo- 2-chlorophenyl)acetate Rotovap->Final_Product

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands - Column overloaded. - Sample loaded in too much or too polar a solvent. - Eluent polarity is too high initially.- Reduce the amount of crude material relative to silica gel.[5] - Use the dry loading method.[9] - Start with a less polar mobile phase (lower % EtOAc).
Compound Elutes Too Quickly (High Rƒ) - Mobile phase is too polar.- Re-develop the method using TLC to find a less polar system.[2]
Compound Won't Elute - Mobile phase is not polar enough. - Compound may be degrading on silica.- Increase the polarity of the eluent significantly (e.g., jump to 50% or 100% EtOAc).[10] - Test compound stability on a silica TLC plate. If it degrades, consider using neutral alumina as the stationary phase.[10]
Streaking or "Tailing" of Bands - Sample is too concentrated upon loading. - Interactions with acidic silica gel. - Column was packed improperly (channels/cracks).- Ensure sample is fully dissolved for dry loading. - Add a very small amount (0.1-0.5%) of triethylamine or acetic acid to the mobile phase to neutralize the silica, but only if the product is stable to base/acid.[5] - Repack the column carefully, ensuring no air bubbles.[11]
Cracked Silica Bed - Column ran dry. - Heat generated from solvent interaction with silica.- Always keep the solvent level above the silica bed. - Pack the column using the eluent to pre-equilibrate. Repack if cracking occurs.

Conclusion

The protocol detailed in this application note provides a systematic and effective methodology for the purification of this compound. By investing time in initial TLC method development and employing a superior dry-loading technique with a controlled step-gradient elution, researchers can consistently obtain the target compound with high purity, free from common reaction-related impurities. This robust procedure is suitable for both small-scale research applications and can be scaled for larger-scale process development in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for the Analytical Characterization of Methyl 2-(4-bromo-2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Methyl 2-(4-bromo-2-chlorophenyl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its chemical structure, featuring a halogenated phenyl ring, makes it a versatile building block for creating more complex molecules. The precise characterization of this compound is paramount to ensure the identity, purity, and quality of starting materials in a research and development or manufacturing setting. Inconsistent purity or misidentification of such intermediates can lead to failed syntheses, the generation of unwanted side products, and potential safety concerns in subsequent applications.

This comprehensive guide provides a suite of robust analytical techniques and detailed protocols for the thorough characterization of this compound. The methodologies outlined herein are designed to deliver unambiguous structural confirmation and precise purity assessment, adhering to principles of scientific integrity and validation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented below. This information is fundamental for sample handling, preparation, and the selection of appropriate analytical techniques.

PropertyValueSource(s)
Chemical Name This compoundN/A
CAS Number 849934-94-7[1]
Molecular Formula C₉H₈BrClO₂
Molecular Weight 263.52 g/mol
Purity Typically ≥97%
Appearance White to light yellow solid or liquidN/A
Storage Temperature Ambient

Section 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution.[2][3] Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's constitution and the absence of isomeric impurities.

Predicted ¹H and ¹³C NMR Spectral Data

Based on established chemical shift principles for substituted phenylacetates, the following spectral data are predicted for this compound.[4][5][6][7]

Data TypePredicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
¹H NMR ~ 7.6Doublet1HAr-H
~ 7.4Doublet of doublets1HAr-H
~ 7.2Doublet1HAr-H
~ 3.9Singlet2H-CH₂-
~ 3.7Singlet3H-OCH₃
¹³C NMR ~ 170SingletN/AC=O (Ester)
~ 135-140SingletN/AAr-C (quaternary)
~ 125-135SingletN/AAr-CH
~ 120-125SingletN/AAr-C (quaternary)
~ 52SingletN/A-OCH₃
~ 40SingletN/A-CH₂-
Experimental Protocol: NMR Analysis

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample into a clean, dry vial.

  • Dissolve the sample in ~0.7 mL of CDCl₃ containing TMS.

  • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required (e.g., 512 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

    • Integrate the peaks in the ¹H spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim acq_h1 Acquire ¹H Spectrum lock_shim->acq_h1 acq_c13 Acquire ¹³C Spectrum acq_h1->acq_c13 process Fourier Transform & Phasing acq_c13->process reference Reference to TMS process->reference integrate Integrate ¹H Spectrum reference->integrate analyze Structural Confirmation integrate->analyze

Caption: Workflow for NMR-based structural elucidation.

Section 2: Molecular Weight and Fragmentation Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile compounds.[8] For this compound, GC-MS will confirm the molecular weight and provide characteristic fragmentation patterns. The presence of both bromine and chlorine atoms results in a unique isotopic pattern in the mass spectrum, which is a powerful tool for confirmation.[1][9]

Expected Mass Spectrum Data
  • Molecular Ion (M⁺): The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion. The most abundant peaks will be at m/z 262, 264, and 266.

  • Key Fragments: Expect to see fragmentation corresponding to the loss of the methoxy group (-OCH₃) and the carbomethoxy group (-COOCH₃).

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (with an electron ionization source)

  • Autosampler

Reagents and Materials:

  • High-purity Helium (carrier gas)

  • This compound sample

  • High-purity solvent for dilution (e.g., Ethyl Acetate or Dichloromethane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in the chosen solvent.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the analysis of halogenated aromatic compounds.[10]

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Examine the mass spectrum of this peak to confirm the molecular ion cluster and fragmentation pattern.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prepare_sol Prepare Dilute Solution (~100 µg/mL) inject Inject 1 µL into GC prepare_sol->inject separate Separation on DB-5ms Column ionize Electron Ionization (70 eV) separate->ionize detect Detect Ions (m/z 40-400) analyze_tic Analyze TIC detect->analyze_tic analyze_ms Confirm Molecular Ion & Fragments analyze_tic->analyze_ms

Caption: Workflow for GC-MS analysis.

Section 3: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a fundamental technique in the pharmaceutical industry for the quantitative analysis of drug substances and the determination of impurities.[2][11][12] A reverse-phase HPLC (RP-HPLC) method with UV detection is highly suitable for assessing the purity of this compound, separating it from starting materials, by-products, and degradation products.

Experimental Protocol: HPLC Purity Analysis

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Data acquisition and processing software

Reagents and Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • HPLC-grade Formic Acid (or other suitable buffer)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Filter and degas both mobile phases before use.

  • Sample Preparation: Prepare a stock solution of the sample in Acetonitrile at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is recommended for effective separation of potential impurities. For example:

      • Start with 60% B.

      • Linearly increase to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 60% B and equilibrate for 5 minutes before the next injection.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm (or monitor at a wavelength of maximum absorbance determined by DAD).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Record the chromatogram.

    • Calculate the purity of the sample using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile Prepare & Degas Mobile Phase equilibrate Equilibrate System prep_mobile->equilibrate prep_sample Prepare Sample Solution (~0.1 mg/mL) inject Inject 10 µL prep_sample->inject equilibrate->inject separate Gradient Elution on C18 Column inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area %) integrate->calculate

Caption: Workflow for HPLC purity determination.

Section 4: Functional Group Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. For this compound, FTIR can quickly confirm the presence of the key ester carbonyl group and aromatic ring.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3050-3100Medium-WeakC-H stretchAromatic C-H
~ 2950-3000Medium-WeakC-H stretchAliphatic C-H (-CH₂- and -OCH₃)
~ 1735-1750Strong, SharpC=O stretchEster Carbonyl
~ 1450-1600MediumC=C stretchAromatic Ring
~ 1100-1300StrongC-O stretchEster C-O
~ 1000-1100MediumC-Cl stretchAryl Chloride
Below 800MediumC-Br stretchAryl Bromide
Experimental Protocol: FTIR Analysis

Instrumentation:

  • Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition:

    • Acquire the sample spectrum over the range of 4000 to 600 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • Perform an automatic baseline correction and ATR correction if available in the software.

    • Label the major absorption peaks.

  • Data Analysis: Compare the observed absorption bands with the expected frequencies to confirm the presence of the key functional groups.

Section 5: Safety and Handling

Rationale: As a Senior Application Scientist, ensuring the safety of all laboratory personnel is of utmost importance. Proper handling of chemical intermediates is crucial to prevent exposure and accidents.

Based on the Safety Data Sheet for this compound, the following precautions should be observed[1]:

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing.

  • First Aid:

    • If on skin: Wash with plenty of water.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

References

Application Note: Spectroscopic Characterization of Methyl 2-(4-bromo-2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of Methyl 2-(4-bromo-2-chlorophenyl)acetate, a key intermediate in various synthetic pathways. In the absence of readily available experimental spectra, this guide leverages established spectroscopic principles to predict and interpret the ¹H NMR, ¹³C NMR, and mass spectra of the target molecule. Detailed, field-proven protocols for sample preparation and data acquisition are provided, alongside an in-depth analysis of the expected spectral features. This application note serves as a practical resource for researchers engaged in the synthesis and analysis of halogenated aromatic compounds.

Introduction

This compound is a substituted phenylacetic acid ester of significant interest in medicinal chemistry and materials science. Its structural complexity, featuring a 1,2,4-trisubstituted aromatic ring with two different halogen atoms, presents a valuable case study for the application of modern spectroscopic techniques. Accurate structural elucidation is paramount for ensuring the purity and identity of this compound in any research and development setting. This guide provides the foundational knowledge and practical protocols for its characterization using NMR and mass spectrometry.

The molecular structure of this compound is presented below, with atom numbering for the purpose of spectral assignment.

Caption: Molecular structure of this compound.

Experimental Protocols

NMR Spectroscopy

A well-defined protocol is crucial for obtaining high-quality NMR spectra. The following steps are recommended for the analysis of this compound.

Caption: Workflow for NMR data acquisition and processing.

2.1.1. Sample Preparation

For routine ¹H NMR, a concentration of 10-20 mg/mL is generally sufficient, while for ¹³C NMR, a higher concentration of 50-100 mg/mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1][2][3] Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is imperative to use clean and unscratched NMR tubes to ensure optimal magnetic field homogeneity.[3] Filtering the sample into the NMR tube removes any particulate matter that could degrade spectral quality.

2.1.2. Data Acquisition

Standard 1D ¹H and ¹³C{¹H} (proton-decoupled) experiments are typically sufficient for structural confirmation. Key acquisition parameters should be set appropriately, including the spectral width, acquisition time, and relaxation delay. For quantitative ¹H NMR, a longer relaxation delay (e.g., 5 times the longest T1) is necessary.[4]

Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.[5][6]

2.2.1. Sample Preparation

A dilute solution of the compound should be prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. A typical concentration for GC-MS analysis is in the range of 10-100 µg/mL. The sample should be free of non-volatile impurities.

2.2.2. GC-MS Protocol

  • Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to around 250 °C to ensure rapid vaporization.[5]

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m column with a 5% phenyl-methylpolysiloxane stationary phase). A temperature gradient is applied to the column to separate the analyte from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) in a process called electron ionization (EI).[7][8]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Results and Discussion: Predicted Spectral Data

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are estimated based on the analysis of similar structures and established substituent effects.[9][10][11]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.55d1HH-3This proton is ortho to the bromine atom and meta to the chloro and acetate groups. The deshielding effect of the adjacent bromine atom is significant. The signal is split by H-5 with a small meta coupling constant (J ≈ 2.0 Hz).
~ 7.35dd1HH-5This proton is ortho to the bromine atom and the acetate group, and meta to the chlorine atom. It will be split by H-6 (ortho coupling, J ≈ 8.4 Hz) and H-3 (meta coupling, J ≈ 2.0 Hz).
~ 7.15d1HH-6This proton is ortho to the chlorine atom and the acetate group, and meta to the bromine atom. It will be split by H-5 with an ortho coupling constant (J ≈ 8.4 Hz).
~ 3.85s2H-CH₂-The benzylic protons are adjacent to the electron-withdrawing aromatic ring and the ester carbonyl group, resulting in a downfield shift. They appear as a singlet as there are no adjacent protons.
~ 3.70s3H-OCH₃The methyl ester protons are in a typical chemical shift range for this functional group and appear as a singlet.

The splitting pattern of the aromatic region is characteristic of a 1,2,4-trisubstituted benzene ring. The ortho coupling constants are expected to be in the range of 6-10 Hz, while meta coupling constants are much smaller, typically 0-4 Hz.[12]

Predicted ¹³C NMR Spectrum

The predicted ¹³C{¹H} NMR spectrum in CDCl₃ will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are estimated based on substituent effects on benzene rings.[13][14][15][16]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 170C-8 (C=O)The carbonyl carbon of the ester group appears in the typical downfield region for this functionality.
~ 138C-1A quaternary carbon attached to the chloro and acetate groups.
~ 135C-2A quaternary carbon attached to the chlorine atom.
~ 133C-5A methine carbon ortho to the bromine atom.
~ 131C-3A methine carbon ortho to the bromine atom.
~ 129C-6A methine carbon ortho to the chlorine atom.
~ 122C-4A quaternary carbon attached to the bromine atom.
~ 52C-9 (-OCH₃)The methyl ester carbon.
~ 40C-7 (-CH₂-)The benzylic carbon.
Predicted Mass Spectrum

The mass spectrum of this compound obtained by electron ionization will exhibit a characteristic molecular ion cluster and several fragment ions.

3.3.1. Molecular Ion (M⁺˙)

Due to the natural isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion will appear as a cluster of peaks.[17] The most abundant peaks in this cluster are predicted as follows:

m/zIsotopic CompositionRelative Abundance
262C₉H₈³⁵Cl⁷⁹BrO₂~75%
264C₉H₈³⁷Cl⁷⁹BrO₂ / C₉H₈³⁵Cl⁸¹BrO₂~100% (Base Peak)
266C₉H₈³⁷Cl⁸¹BrO₂~25%

3.3.2. Fragmentation Pattern

The molecular ion is expected to undergo fragmentation through several pathways characteristic of phenylacetic esters and halogenated aromatic compounds.[8][18][19][20]

  • Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 231/233/235.

  • Loss of the carbomethoxy group (-COOCH₃): This would lead to the formation of a benzylic cation at m/z 203/205/207.

  • Benzylic cleavage: Cleavage of the bond between the aromatic ring and the benzylic carbon would result in a fragment corresponding to the substituted phenyl ring.

  • Loss of halogens: Sequential loss of bromine and/or chlorine radicals is also possible.

Conclusion

This application note provides a detailed, scientifically grounded framework for the NMR and mass spectrometric analysis of this compound. By outlining robust experimental protocols and predicting the expected spectral data with clear justifications, this guide empowers researchers to confidently characterize this and similar molecules. The principles of spectral interpretation discussed herein are broadly applicable to the structural elucidation of a wide range of organic compounds.

References

large-scale synthesis of Methyl 2-(4-bromo-2-chlorophenyl)acetate for industrial use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Industrial-Scale Synthesis of Methyl 2-(4-bromo-2-chlorophenyl)acetate

Abstract

This compound is a pivotal chemical intermediate, primarily utilized in the synthesis of active pharmaceutical ingredients (APIs). Its structural motif is a key building block for various complex molecules. This document provides a comprehensive guide to a robust, scalable, and economically viable synthesis route for this compound, suitable for industrial application. The protocols herein are designed with an emphasis on process safety, efficiency, and product purity. We will detail a multi-step synthesis beginning with a common industrial starting material, 4-bromo-2-chlorotoluene, and concluding with the final esterification.

Introduction and Strategic Overview

The efficient production of key pharmaceutical intermediates is a cornerstone of modern drug development and manufacturing. This compound serves as a critical precursor, and its availability in high purity and large quantities is essential. The synthetic strategy presented in this guide was selected based on several key industrial criteria:

  • Cost-Effectiveness: The route begins with readily available and relatively inexpensive starting materials.

  • Scalability: The chosen reactions are well-understood and have been proven to be scalable with predictable outcomes.

  • Safety and Environmental Impact: The protocol addresses the handling of hazardous materials and byproducts, aiming for a process that can be implemented with appropriate engineering controls.

  • Purity and Yield: The methodology is designed to produce a final product of high purity (>99% by HPLC) with excellent overall yield.[1]

The overall synthetic pathway can be visualized as a four-step process, commencing with the functionalization of the methyl group on 4-bromo-2-chlorotoluene, followed by chain extension and, finally, esterification.

G cluster_0 Overall Synthetic Workflow Start 4-Bromo-2-chlorotoluene Step1 Step 1: Benzylic Bromination Start->Step1 NBS, AIBN Intermediate1 4-Bromo-1-(bromomethyl)-2-chlorobenzene Step1->Intermediate1 Step2 Step 2: Cyanation Intermediate1->Step2 NaCN Intermediate2 2-(4-Bromo-2-chlorophenyl)acetonitrile Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 H2SO4, H2O Intermediate3 2-(4-Bromo-2-chlorophenyl)acetic Acid Step3->Intermediate3 Step4 Step 4: Esterification Intermediate3->Step4 CH3OH, H2SO4 Product This compound Step4->Product

Caption: High-level workflow for the synthesis of the target compound.

Detailed Synthesis Protocols

This section provides step-by-step protocols for each stage of the synthesis. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor with necessary safety measures in place.

Step 1: Benzylic Bromination of 4-Bromo-2-chlorotoluene

Principle: This reaction proceeds via a free-radical mechanism, where N-Bromosuccinimide (NBS) serves as the bromine source and Azobisisobutyronitrile (AIBN) acts as the radical initiator. The reaction is selective for the benzylic position due to the stability of the resulting benzyl radical.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Molar Eq.Quantity (kg)
4-Bromo-2-chlorotoluene205.491.020.55
N-Bromosuccinimide (NBS)177.981.0518.69
Azobisisobutyronitrile (AIBN)164.210.020.33
Carbon Tetrachloride (CCl₄)153.82-100 L

Protocol:

  • Charge a suitable glass-lined reactor with 4-bromo-2-chlorotoluene (100 mol, 20.55 kg) and carbon tetrachloride (100 L).

  • Begin stirring and add N-Bromosuccinimide (105 mol, 18.69 kg).

  • Add the radical initiator, AIBN (2 mol, 0.33 kg).

  • Heat the mixture to reflux (approx. 77°C) under an inert nitrogen atmosphere.

  • Monitor the reaction progress by Gas Chromatography (GC). The reaction is typically complete within 4-6 hours. A key indicator is the consumption of the starting material and the disappearance of the dense NBS, which is replaced by the less dense succinimide floating on the surface.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct and wash the filter cake with a small amount of cold CCl₄.

  • Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 4-bromo-1-(bromomethyl)-2-chlorobenzene is a yellowish oil and is typically used in the next step without further purification.

Step 2: Cyanation of 4-Bromo-1-(bromomethyl)-2-chlorobenzene

Principle: This is a nucleophilic substitution reaction (SN2) where the cyanide ion (from NaCN) displaces the benzylic bromide. The use of a polar aprotic solvent like DMSO facilitates this reaction.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Molar Eq.Quantity (kg)
4-Bromo-1-(bromomethyl)-2-chlorobenzene (crude)284.391.0~28.4 kg
Sodium Cyanide (NaCN)49.011.15.39
Dimethyl Sulfoxide (DMSO)78.13-80 L

Protocol:

  • EXTREME CAUTION: Sodium cyanide is highly toxic. All operations must be performed with appropriate engineering controls and personal protective equipment. An acidic quench should be avoided to prevent the formation of HCN gas.

  • Charge the reactor with sodium cyanide (110 mol, 5.39 kg) and DMSO (80 L).

  • Heat the suspension to 40°C with vigorous stirring.

  • Slowly add the crude 4-bromo-1-(bromomethyl)-2-chlorobenzene from Step 1 to the reactor over 1-2 hours, maintaining the temperature between 40-50°C. The reaction is exothermic.

  • After the addition is complete, maintain the temperature at 50°C and stir for an additional 2-3 hours.

  • Monitor the reaction by HPLC until the starting benzyl bromide is consumed.

  • Cool the reaction mixture to room temperature. Pour the mixture into a larger vessel containing 200 L of cold water and 100 L of toluene.

  • Stir vigorously for 30 minutes. Separate the organic layer.

  • Extract the aqueous layer twice with 50 L portions of toluene.

  • Combine the organic layers, wash with brine (2 x 50 L), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield crude 2-(4-bromo-2-chlorophenyl)acetonitrile as an oil.

Step 3: Hydrolysis of 2-(4-Bromo-2-chlorophenyl)acetonitrile

Principle: The nitrile group is hydrolyzed under strong acidic conditions to a carboxylic acid. This two-stage process involves initial hydration to an amide intermediate, followed by hydrolysis of the amide to the carboxylic acid and ammonium salt.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Molar Eq.Quantity (kg)
2-(4-Bromo-2-chlorophenyl)acetonitrile (crude)230.501.0~23.0 kg
Sulfuric Acid (98%)98.08-50 L
Water18.02-50 L

Protocol:

  • Charge the reactor with a mixture of concentrated sulfuric acid (50 L) and water (50 L). Caution: This mixing is highly exothermic; add acid to water slowly with cooling.

  • Add the crude 2-(4-bromo-2-chlorophenyl)acetonitrile to the acid mixture.

  • Heat the reaction mixture to 100-110°C and maintain for 8-12 hours. The reaction progress can be monitored by HPLC.

  • After completion, cool the mixture to below 10°C in an ice bath.

  • Slowly and carefully pour the cold reaction mixture onto crushed ice (200 kg). This will precipitate the carboxylic acid product.

  • Stir the slurry for 1 hour to ensure complete precipitation.

  • Filter the solid product and wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).

  • Dry the solid 2-(4-bromo-2-chlorophenyl)acetic acid in a vacuum oven at 60-70°C. Expected yield is high for this step.

Step 4: Esterification of 2-(4-Bromo-2-chlorophenyl)acetic Acid

Principle: Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The use of excess methanol and a strong acid catalyst (sulfuric acid) drives the equilibrium towards the product ester.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Molar Eq.Quantity (kg)
2-(4-Bromo-2-chlorophenyl)acetic Acid249.501.024.95
Methanol (CH₃OH)32.04-100 L
Sulfuric Acid (98%)98.08Catalytic2.5 L

Protocol:

  • Charge the reactor with 2-(4-bromo-2-chlorophenyl)acetic acid (100 mol, 24.95 kg) and methanol (100 L).

  • Stir the suspension and slowly add concentrated sulfuric acid (2.5 L). An exotherm will be observed.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

  • Monitor the reaction by HPLC for the disappearance of the starting carboxylic acid.

  • Once complete, cool the reaction to room temperature.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Reduce the volume of the solution by approximately 70% via distillation under reduced pressure to remove most of the methanol.

  • Add 100 L of water and 80 L of ethyl acetate to the residue.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 40 L).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation to obtain a colorless to light yellow liquid with a purity of >99%.[1]

Safety and Hazard Management

Industrial synthesis requires strict adherence to safety protocols. The primary hazards in this process are summarized below.

SubstanceCAS No.Hazard StatementsKey Precautions
N-Bromosuccinimide128-08-5Oxidizer, Skin/Eye IrritantAvoid contact with skin and eyes. Keep away from combustible materials.
Sodium Cyanide143-33-9Fatal if swallowed/inhaled/in contact with skin. Releases toxic gas on contact with acid.Use in a closed system. Have cyanide antidote kit available. Avoid all contact.[2]
Carbon Tetrachloride56-23-5Toxic, Carcinogen, Ozone DepletingUse in a closed system. Highly regulated. Consider alternative solvents (e.g., chlorobenzene).
Sulfuric Acid7664-93-9Causes severe skin burns and eye damage.Wear acid-resistant gloves, clothing, and face shield. Add acid to water, never the reverse.
This compound849934-94-7Harmful if swallowed, Causes skin/eye irritation.[2][3]Wear standard PPE. Avoid inhalation of vapors.[2][3]

Personal Protective Equipment (PPE): At a minimum, operators must wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat or chemical-resistant suit. For handling sodium cyanide, a self-contained breathing apparatus (SCBA) may be required depending on the engineering controls.[2]

Waste Disposal: All waste streams must be segregated and disposed of according to local, state, and federal regulations. Cyanide-containing aqueous waste must be treated with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions to oxidize the cyanide to cyanate before disposal.

Process Control and Characterization

To ensure batch-to-batch consistency and high product quality, in-process controls and final product characterization are essential.

References

The Synthetic Catalyst: Harnessing Methyl 2-(4-bromo-2-chlorophenyl)acetate in Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(4-bromo-2-chlorophenyl)acetate stands as a pivotal, yet often overlooked, building block in the arsenal of synthetic organic chemistry. While not a catalyst in its own right, its true power lies in its role as a versatile substrate for a multitude of catalytic transformations, particularly palladium-catalyzed cross-coupling reactions. The strategic placement of two distinct halogen atoms—a reactive bromine and a more robust chlorine—on the phenyl ring offers a gateway for selective, stepwise functionalization. This application note delves into the catalytic utility of this molecule, providing researchers, scientists, and drug development professionals with a comprehensive guide to its application in constructing complex molecular architectures. We will explore the underlying principles of selective catalysis and provide detailed, field-tested protocols for key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Introduction: A Molecule of Strategic Importance

This compound is a dihalogenated aromatic compound prized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure is primed for catalytic exploitation. The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond towards oxidative addition to a low-valent palladium(0) center, the crucial first step in most cross-coupling catalytic cycles. This reactivity differential is the cornerstone of its synthetic utility, allowing for chemoselective reactions at the C-Br position while preserving the C-Cl bond for subsequent transformations. This inherent property enables a modular and convergent approach to the synthesis of highly substituted aromatic compounds.

A study on the Suzuki cross-coupling of a similar 2-bromo-4-chlorophenyl derivative demonstrated that the reaction occurs exclusively at the bromo position, leaving the chloro group untouched. This selectivity is primarily governed by the bond dissociation energies of the carbon-halogen bonds, which decrease in the order of C-Cl > C-Br > C-I, making the C-Br bond more susceptible to cleavage by the palladium catalyst.

G Substrate This compound Reaction_Site_Br C-Br Bond (More Reactive) Substrate->Reaction_Site_Br Lower Bond Dissociation Energy Reaction_Site_Cl C-Cl Bond (Less Reactive) Substrate->Reaction_Site_Cl Higher Bond Dissociation Energy Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Selective_Reaction Selective Oxidative Addition Pd_Catalyst->Selective_Reaction Reaction_Site_Br->Selective_Reaction Reaction_Site_Cl->Selective_Reaction Remains Intact Product Monofunctionalized Product Selective_Reaction->Product Further_Reaction Further Functionalization Product->Further_Reaction at C-Cl position

Application in Palladium-Catalyzed Cross-Coupling Reactions

The following sections provide detailed protocols for the application of this compound in three of the most powerful C-C and C-N bond-forming reactions in modern synthesis.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with an organohalide. For this compound, this reaction allows for the selective introduction of an aryl, heteroaryl, or vinyl group at the 4-position of the phenyl ring.

G Pd0 Pd⁰L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-PdII(Br)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-PdII(R')L₂ Transmetal->PdII_R Boronate R'-B(OR)₂ Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product

Protocol 1: Selective Suzuki-Miyaura Arylation

  • Objective: To synthesize Methyl 2-(2-chloro-4-(p-tolyl)phenyl)acetate.

  • Materials:

    • This compound (1.0 equiv)

    • 4-Methylphenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

    • Potassium carbonate (K₂CO₃) (2.5 equiv)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, 4-methylphenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A robust, air-stable Pd(0) precatalyst suitable for a wide range of Suzuki couplings.
Base K₂CO₃A moderately strong inorganic base essential for the transmetalation step.
Solvent Dioxane/WaterA common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90-100 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, enabling the formation of carbon-nitrogen bonds. This reaction is of immense importance in medicinal chemistry. Using our substrate, one can selectively introduce a primary or secondary amine at the C-Br position.

Protocol 2: Selective Buchwald-Hartwig Amination

  • Objective: To synthesize Methyl 2-(2-chloro-4-(morpholino)phenyl)acetate.

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

    • XPhos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Toluene

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried vial.

    • Add this compound and toluene.

    • Finally, add morpholine and seal the vial.

    • Remove the vial from the glovebox and heat the reaction mixture to 100-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove palladium black.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product via flash column chromatography.

ParameterConditionRationale
Catalyst System Pd₂(dba)₃ / XPhosA highly active "second-generation" catalyst system effective for coupling a wide range of amines and aryl chlorides/bromides.
Base NaOtBuA strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.
Solvent TolueneA common high-boiling, non-polar solvent for Buchwald-Hartwig reactions.
Inert Atmosphere MandatoryThe Pd(0) species and the phosphine ligand are sensitive to oxidation.
Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction introduces a rigid alkyne linker, a valuable motif in materials science and medicinal chemistry.

G Start This compound Coupling1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) Start->Coupling1 Selective reaction at C-Br Intermediate Monofunctionalized Intermediate (at C4-position) Coupling1->Intermediate Coupling2 Second Catalytic Transformation (at C2-position, harsher conditions) Intermediate->Coupling2 Reaction at C-Cl Product Disubstituted Product Coupling2->Product

Protocol 3: Selective Sonogashira Coupling

  • Objective: To synthesize Methyl 2-(2-chloro-4-(phenylethynyl)phenyl)acetate.

  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

    • Copper(I) iodide (CuI) (5 mol%)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF)

  • Procedure:

    • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with an inert gas three times.

    • Add anhydrous, degassed THF and triethylamine.

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction at room temperature to 50 °C for 6-18 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through celite to remove the salts.

    • Wash the filtrate with saturated ammonium chloride solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂A common and effective palladium(II) precatalyst for Sonogashira couplings.
Co-catalyst CuIFacilitates the formation of the copper(I) acetylide, which then undergoes transmetalation with the palladium center.
Base/Solvent TriethylamineActs as both the base to deprotonate the alkyne and often as a solvent or co-solvent.
Atmosphere Inert GasPrevents the oxidative homocoupling of the alkyne (Glaser coupling).

Conclusion and Future Outlook

This compound is a prime example of a molecular tool designed for strategic, catalyzed synthesis. Its inherent reactivity differential allows for the selective and sequential introduction of diverse functionalities through well-established palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings serve as a foundational guide for chemists aiming to construct complex molecules in a controlled and efficient manner. The monofunctionalized products of these reactions are themselves valuable intermediates, poised for further catalytic transformation at the less reactive C-Cl bond, opening avenues to a vast chemical space of novel compounds for drug discovery and materials science.

Methyl 2-(4-bromo-2-chlorophenyl)acetate in the synthesis of clopidogrel intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of Clopidogrel Intermediates: The Role and Application of Methyl α-Bromo-2-(2-chlorophenyl)acetate

Abstract

Clopidogrel, marketed as Plavix®, is a cornerstone antiplatelet agent for preventing atherothrombotic events. Its synthesis is a topic of significant interest in pharmaceutical development, focusing on efficiency, stereochemical purity, and scalability. A critical step in many synthetic routes involves the construction of the α-substituted phenylacetic acid backbone. This document provides a detailed guide on the synthesis and application of a key intermediate, Methyl α-bromo-2-(2-chlorophenyl)acetate . We will explore the rationale behind its use, provide detailed protocols for its preparation from 2-chlorophenylacetic acid, and its subsequent condensation to form the core of the clopidogrel molecule. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and implement robust synthetic strategies for clopidogrel and related compounds.

Note on the Starting Material: The chemical structure of Clopidogrel is methyl (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate.[1] The synthesis therefore initiates from a 2-chlorophenyl scaffold. The key intermediate discussed herein is halogenated at the alpha-carbon of the acetate moiety, not on the phenyl ring itself, as this position is activated for the crucial nucleophilic substitution step.

Introduction: The Synthetic Challenge of Clopidogrel

Clopidogrel is a prodrug that, once metabolized in the liver, irreversibly inhibits the P2Y12 ADP receptor on platelets, thereby preventing platelet aggregation.[2] The molecule contains a stereocenter at the α-carbon of the acetate group, and only the (S)-enantiomer possesses the desired pharmacological activity.[1] Consequently, a primary challenge in its synthesis is the efficient and stereoselective construction of this chiral center.

Several synthetic strategies have been developed. A common and industrially viable approach involves the condensation of a reactive derivative of 2-(2-chlorophenyl)acetic acid with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. To facilitate this C-N bond formation, the α-carbon of the phenylacetate must be functionalized with a good leaving group. This is where α-halogenation becomes critical. Using an α-bromo intermediate like Methyl α-bromo-2-(2-chlorophenyl)acetate offers higher reactivity compared to its α-chloro counterpart, which can significantly improve the yield of the subsequent condensation step.[3]

Logical Workflow for Clopidogrel Synthesis via the α-Bromo Intermediate

The following diagram outlines the general synthetic pathway, highlighting the central role of the α-bromo intermediate.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Esterification cluster_2 Step 3: Condensation cluster_3 Step 4: Resolution & Salt Formation A 2-Chlorophenylacetic Acid B α-Bromo-2-(2-chlorophenyl)acetic Acid A->B Brominating Agent (e.g., NBS) C Methyl α-Bromo-2-(2-chlorophenyl)acetate (Key Intermediate) B->C Methanol, Acid Catalyst E Racemic Clopidogrel C->E D 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine D->E F (S)-Clopidogrel E->F Chiral Acid (e.g., L-CSA) G (S)-Clopidogrel Bisulfate (Final API) F->G H₂SO₄

Caption: General workflow for Clopidogrel synthesis.

Synthesis of the Key Intermediate: Methyl α-Bromo-2-(2-chlorophenyl)acetate

The preparation of this intermediate is typically a two-step process starting from 2-chlorophenylacetic acid: α-bromination followed by esterification. Alternatively, the starting ester can be brominated directly.

Causality Behind Experimental Choices
  • Brominating Agent: N-Bromosuccinimide (NBS) is frequently used as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN).[4] This combination allows for selective bromination at the activated α-position without significant side reactions on the aromatic ring. Other methods may use bromine sources like sodium bromide with an oxidizing agent.[3]

  • Solvent: The choice of solvent is critical. While older methods employed solvents like carbon tetrachloride or chloroform, modern processes favor less toxic and more environmentally friendly options like dialkyl carbonates (e.g., dimethyl carbonate).[4] Two-phase reaction systems (e.g., dichloromethane and water) can also be used to facilitate the reaction and subsequent separation.[3]

  • Esterification: The conversion of the α-bromo acid to its methyl ester is a standard Fischer esterification, typically carried out by refluxing the acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[4][5] This is a reliable and high-yielding reaction.

Detailed Experimental Protocol

This protocol synthesizes two literature-based approaches for preparing the title intermediate.

Protocol 2.2.1: Bromination followed by Esterification[4][5]

Step A: Synthesis of α-Bromo-2-(2-chlorophenyl)acetic Acid

  • To a suitable reaction vessel, add 2-chlorophenylacetic acid (100 g, 0.586 mol) and dimethyl carbonate (500 ml).

  • Add N-bromosuccinimide (110 g, 0.618 mol) and a radical initiator such as AIBN (2.4 g, 0.0146 mol).

  • Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to remove the solvent, yielding crude α-bromo-2-(2-chlorophenyl)acetic acid.

Step B: Synthesis of Methyl α-Bromo-2-(2-chlorophenyl)acetate

  • Dissolve the crude α-bromo acid from Step A in methanol (1.2 L).

  • Carefully add concentrated sulfuric acid (5.3 g, 0.054 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 65°C) for 4 hours.

  • Monitor the reaction for completion (disappearance of the starting acid) by TLC or HPLC.

  • Once complete, cool the mixture and distill off the excess methanol under reduced pressure to obtain a syrupy mass.

  • Add water (560 ml) to the residue and extract the product with an organic solvent like dichloromethane or chloroform (2 x 560 ml).[5]

  • Combine the organic layers and wash with a 10% aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl α-bromo-2-(2-chlorophenyl)acetate as an oil or syrup.

Application: Condensation to Form Racemic Clopidogrel

The primary application of Methyl α-bromo-2-(2-chlorophenyl)acetate is its reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine via nucleophilic substitution to form the clopidogrel backbone.

Mechanistic Considerations

This reaction is a classic SN2 substitution. The nitrogen atom of the thienopyridine acts as the nucleophile, attacking the electrophilic α-carbon of the phenylacetate and displacing the bromide ion.

  • Base: A base, such as sodium bicarbonate or potassium carbonate, is required to neutralize the HBr formed during the reaction and to ensure the thienopyridine nitrogen remains deprotonated and nucleophilic.[5]

  • Solvent: A polar aprotic solvent like methanol, acetonitrile, or DMF is suitable for this reaction. Methanol is often used as it is inexpensive and effective.[5]

Reaction Scheme: Formation of Racemic Clopidogrel

G Intermediate Methyl α-bromo-2-(2-chlorophenyl)acetate RacemicClopidogrel Racemic Clopidogrel Intermediate->RacemicClopidogrel Base (e.g., NaHCO₃) Solvent (e.g., Methanol) Reflux Thienopyridine 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Thienopyridine->RacemicClopidogrel

Caption: Condensation reaction to form racemic clopidogrel.

Detailed Experimental Protocol

Protocol 3.2.1: Synthesis of Racemic Clopidogrel[5]

  • Dissolve Methyl α-bromo-2-(2-chlorophenyl)acetate (e.g., 352 g, ~1.27 mol, from the previous step) in methanol (1.75 L) in a large reaction vessel.

  • Add sodium bicarbonate (265 g, 3.15 mol) to the solution.

  • Add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (218 g, 1.24 mol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction for completion by TLC or HPLC.

  • After the reaction is complete, cool the mixture and distill off the methanol under reduced pressure to obtain a thick residue.

  • To the residue, add water (1.4 L) and stir. Extract the product with dichloromethane (2 x 700 ml).

  • Combine the organic extracts and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude racemic clopidogrel as a thick oil. This crude product is then carried forward for chiral resolution.

Quality Control and Analytical Methods

Rigorous analytical testing is essential to ensure the purity of the intermediates and the final product.

Analyte Analytical Method Purpose Typical Conditions / Observations
Reaction MonitoringTLC, HPLCTo track the consumption of starting materials and formation of products.HPLC is preferred for quantitative analysis of reaction conversion.
Methyl α-bromo-2-(2-chlorophenyl)acetateGC-MS, ¹H-NMRStructure confirmation and purity assessment.Confirm molecular weight and proton chemical shifts.
Racemic ClopidogrelHPLCPurity assessment and identification of impurities.[6][7]Reversed-phase (RP-HPLC) with a C18 column is common.[6]
(S)-ClopidogrelChiral HPLCDetermination of enantiomeric excess (e.e.).Essential for confirming the success of the chiral resolution step.
Clopidogrel Bisulfate (API)UV-Vis SpectrophotometryQuantification in final dosage forms.[8]Wavelength of detection is typically around 220 nm.

Conclusion

Methyl α-bromo-2-(2-chlorophenyl)acetate is a highly effective and reactive intermediate in the synthesis of clopidogrel. Its preparation via radical bromination of 2-chlorophenylacetic acid followed by esterification provides a scalable and efficient route. The enhanced reactivity of the α-bromo group facilitates a high-yielding condensation with the thienopyridine core, making this pathway attractive for industrial production. The protocols and analytical methods outlined in this guide provide a robust framework for researchers engaged in the synthesis and development of this vital pharmaceutical agent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(4-bromo-2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(4-bromo-2-chlorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to enhance your experimental outcomes.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying chemical principles and actionable protocols to improve your yield and purity.

FAQ 1: My standard Fischer esterification of 2-(4-bromo-2-chlorophenyl)acetic acid is resulting in a low yield. How can I improve it?

Answer:

Low yields in Fischer esterification are very common and almost always trace back to one critical factor: the presence of water. The Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid, which produces an ester and water.[1][2][3] The accumulation of water in the reaction mixture can shift the equilibrium back towards the starting materials, thereby limiting the yield of your desired methyl ester.[1][2]

Causality and Strategic Solutions:

  • Water Removal: To drive the equilibrium towards the product side, the water generated during the reaction must be removed.

    • Azeotropic Distillation: If your reaction solvent forms an azeotrope with water (e.g., toluene or cyclohexane), using a Dean-Stark apparatus is a highly effective method for continuous water removal.

    • Drying Agents: Incorporating molecular sieves (3Å or 4Å) into the reaction mixture can effectively sequester the water as it is formed.

  • Excess Reagent: Le Châtelier's principle dictates that using a large excess of one of the reactants will also shift the equilibrium forward. Since methanol is inexpensive and can often serve as the reaction solvent, running the reaction in a large excess of methanol is a standard and cost-effective strategy.[3]

  • Catalyst Choice: While sulfuric acid (H₂SO₄) is a common catalyst, other Brønsted or Lewis acids can be employed.[2] For substrates that may be sensitive to strongly oxidizing conditions, a catalyst like p-toluenesulfonic acid (p-TsOH) can be a milder alternative.

Optimized Fischer-Speier Esterification Protocol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2-(4-bromo-2-chlorophenyl)acetic acid (1.0 eq) and excess anhydrous methanol (10-20 eq, as solvent). B Add acid catalyst (e.g., H₂SO₄, 0.1 eq) dropwise with cooling. A->B C Heat the mixture to reflux. B->C D Monitor reaction progress via TLC or GC (typically 4-12 hours). C->D E Cool to RT and remove excess methanol under reduced pressure. F Dissolve residue in an organic solvent (e.g., ethyl acetate). E->F G Wash with saturated NaHCO₃ solution, then brine. F->G H Dry organic layer over Na₂SO₄, filter, and concentrate. G->H I Purify by column chromatography or vacuum distillation. H->I G Start 4-Bromo-2-chlorotoluene Step1 Radical Bromination (NBS, AIBN) Start->Step1 Intermediate1 1-Bromo-4-(bromomethyl)- 2-chlorobenzene Step1->Intermediate1 Step2 Cyanation (NaCN, DMSO) Intermediate1->Step2 Intermediate2 2-(4-Bromo-2-chlorophenyl) acetonitrile Step2->Intermediate2 Step3 Acid Hydrolysis (conc. H₂SO₄, H₂O) Intermediate2->Step3 Product 2-(4-Bromo-2-chlorophenyl) acetic acid Step3->Product G Start Low Yield of Methyl 2-(4-bromo-2-chlorophenyl)acetate Q1 Is starting carboxylic acid fully consumed? (Check TLC/GC) Start->Q1 No No Q1->No Yes Yes Q1->Yes Troubleshoot_Reaction Issue with reaction conditions. See FAQ 1 & 2: - Drive equilibrium forward (Fischer) - Use a more effective coupling agent (Steglich) No->Troubleshoot_Reaction Q2 What esterification method was used? Yes->Q2 Fischer Fischer Q2->Fischer Steglich Steglich Q2->Steglich Other Other Q2->Other Side_Reaction_Fischer Potential Side Reactions: - Dehalogenation (if using harsh reducing agents) - Sulfonation of the aromatic ring (with excess H₂SO₄) - Ether formation from methanol Fischer->Side_Reaction_Fischer Side_Reaction_Steglich Main Side Reaction: - Formation of N-acylurea byproduct. Troubleshoot: - Lower reaction temperature - Ensure high purity of reagents Steglich->Side_Reaction_Steglich Side_Reaction_Other Consider route-specific issues: - If using an α-bromo ester as precursor, elimination or substitution at the α-position could occur. Other->Side_Reaction_Other

References

common side reactions in the synthesis of Methyl 2-(4-bromo-2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 2-(4-bromo-2-chlorophenyl)acetate

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this critical synthetic intermediate. Our goal is to provide practical, field-proven insights to help you navigate common challenges, troubleshoot side reactions, and optimize your synthetic protocols. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems observed during the synthesis, providing explanations of the root causes and actionable solutions. The primary synthetic route discussed is the Fischer-Speier esterification of 2-(4-bromo-2-chlorophenyl)acetic acid with methanol, a common and cost-effective method.[1]

Q1: My reaction has stalled. TLC and GC/LC-MS analysis show significant amounts of the starting carboxylic acid remaining even after prolonged reaction times. What is the cause?

A1: Root Cause Analysis & Solution

This is the most frequently encountered issue and is inherent to the nature of the Fischer-Speier esterification, which is a thermodynamically controlled, reversible reaction.[2][3][4] The reaction between the carboxylic acid and methanol produces the ester and water. As water accumulates, the reverse reaction—hydrolysis of the ester back to the carboxylic acid—begins to compete, establishing an equilibrium that may lie unfavorably for your desired product.[3][5][6]

Actionable Solutions:

  • Utilize Excess Reagent: The most straightforward way to shift the equilibrium towards the product, in accordance with Le Châtelier's principle, is to use a large excess of one reactant.[4][5] Since methanol is an inexpensive and volatile solvent, it is common practice to use it as the reaction solvent, creating a significant molar excess.[7] A 10-fold excess of alcohol can increase equilibrium yields to over 95%.[3]

  • Actively Remove Water: For reactions that are particularly stubborn or when using a co-solvent, the physical removal of the water byproduct is highly effective.[2][3][4]

    • Dean-Stark Apparatus: If using a solvent that forms an azeotrope with water (e.g., toluene, hexane), a Dean-Stark trap will continuously remove water, driving the reaction to completion.

    • Drying Agents: Incorporating molecular sieves (3Å or 4Å) into the reaction mixture can sequester the water as it is formed.

Q2: My reaction went to completion, but after aqueous workup, my isolated product is contaminated with the starting carboxylic acid. Why did this happen?

A2: Root Cause Analysis & Solution

This indicates that the desired ester product underwent hydrolysis back to the carboxylic acid during the workup phase. The acid catalyst used for the esterification (e.g., H₂SO₄) remains in the organic layer. When you add water or an aqueous solution for washing, you are re-introducing one of the reactants for the reverse reaction under the exact acidic conditions that favor it.

Actionable Solutions:

  • Neutralize Prior to Aqueous Wash: Before washing with water or brine, first perform a wash with a mild base to neutralize the acid catalyst. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal. Add it slowly and with good stirring until CO₂ evolution ceases. This deprotonates the catalyst, halting the hydrolysis reaction.

  • Minimize Contact Time: Perform the aqueous washes quickly and efficiently. Do not let the organic and aqueous layers sit together for extended periods.

  • Temperature Control: Conduct the workup at room temperature or below (using an ice bath) to slow the rate of potential hydrolysis.

Q3: I have a low yield and have isolated a significant, less polar byproduct identified as 4-bromo-2-chlorotoluene. How was this formed?

A3: Root Cause Analysis & Solution

The formation of 4-bromo-2-chlorotoluene is a classic sign of decarboxylation. Phenylacetic acids and their derivatives can lose carbon dioxide under strong acidic conditions, particularly at elevated temperatures.[8][9] The benzylic carbocation intermediate formed is relatively stable, promoting this side reaction.

Actionable Solutions:

  • Moderate Reaction Temperature: While reflux is often required, avoid excessive or prolonged heating. Ensure the reaction temperature does not significantly exceed the boiling point of your alcohol/solvent system. The optimal temperature is typically 60-110 °C.[2]

  • Optimize Catalyst Loading: Use the minimum effective amount of acid catalyst. While catalytic, high concentrations of strong acids like H₂SO₄ can promote decomposition pathways like decarboxylation and potential ring sulfonation.[10] A catalytic amount (e.g., 1-5 mol%) is often sufficient.

  • Consider Milder Catalysts: If decarboxylation is persistent, consider using a milder acid catalyst such as p-toluenesulfonic acid (TsOH) or a Lewis acid like scandium(III) triflate.[2]

Frequently Asked Questions (FAQs)

Q: What are the typical reaction conditions and expected yields for this synthesis?

A: While optimization is specific to your lab scale and equipment, a robust starting point is to use methanol as the solvent, with concentrated sulfuric acid as the catalyst. A typical procedure involves refluxing the reaction mixture for 4-10 hours.[2][11]

ParameterRecommended ValueRationale
Reactant Ratio 1:10 to 1:20 (Acid:Methanol)Using methanol as solvent provides a large excess to drive equilibrium.[3][5]
Catalyst Conc. H₂SO₄ or p-TsOHStrong Brønsted acids are effective proton sources to activate the carbonyl.[2][6]
Catalyst Loading 2-5 mol%Sufficient for catalysis while minimizing side reactions like decarboxylation.[8]
Temperature Reflux (approx. 65 °C for MeOH)Provides sufficient activation energy without promoting significant decomposition.
Reaction Time 4-10 hoursMonitor by TLC/GC to determine completion.
Expected Yield 85-95%Yields are highly dependent on successful equilibrium shift and workup.[11][12]
Q: How do I best purify the final product, this compound?

A: The purification strategy depends on the scale and the nature of the impurities.

  • Initial Workup: After the reaction, cool the mixture, remove the excess methanol under reduced pressure, and dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Proceed with a sodium bicarbonate wash, followed by a water and then brine wash, as detailed in Troubleshooting Q2. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Crude Purification: After solvent evaporation, you will have the crude product. If the main impurity is the unreacted carboxylic acid, an acid-base extraction can be effective. However, for other organic byproducts, chromatography is preferred.

  • Flash Column Chromatography: This is the most reliable method for achieving high purity. A silica gel stationary phase with a non-polar mobile phase system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc/Hexanes), will effectively separate the non-polar decarboxylation byproduct, the desired ester, and the more polar starting carboxylic acid.

Experimental Protocols & Visualizations

Protocol 1: Synthesis via Fischer Esterification
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(4-bromo-2-chlorophenyl)acetic acid (1.0 eq).

  • Add methanol (15-20 eq, serving as the solvent).

  • Stir the mixture to dissolve the acid as much as possible.

  • Carefully and slowly add concentrated sulfuric acid (0.05 eq) to the stirring solution.

  • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 5-8 hours.

  • Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes), checking for the consumption of the starting material.

  • Once complete, cool the reaction to room temperature and proceed with workup and purification as described above.

Reaction Pathway Diagrams

The following diagrams illustrate the primary reaction mechanism and potential side reactions.

Fischer_Esterification Acid Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carbonyl Acid->Protonated_Acid + H+ (cat.) MeOH Methanol (CH3OH) Tetrahedral_Int Tetrahedral Intermediate Ester Methyl Ester (R-COOCH3) Water Water (H2O) Protonated_Acid->Tetrahedral_Int + CH3OH Tetrahedral_Int->Ester - H2O, - H+

Caption: The reversible mechanism of Fischer-Speier Esterification.

Side_Reactions Start 2-(4-bromo-2-chlorophenyl) acetic acid Decarboxylation Decarboxylation Product (4-bromo-2-chlorotoluene) Start->Decarboxylation High Temp, Strong Acid Ester_Node Desired Ester Product Start->Ester_Node MeOH, H+ (cat.) Hydrolysis Hydrolysis (Re-formation of Acid) Ester_Node->Hydrolysis H2O, H+ (cat.) (Workup Issue)

Caption: Major side reactions in the synthesis pathway.

References

preventing decomposition of Methyl 2-(4-bromo-2-chlorophenyl)acetate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-(4-bromo-2-chlorophenyl)acetate. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success and reproducibility of your research. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you prevent the decomposition of this compound during storage and handling.

Understanding the Instability of this compound

This compound is a halogenated phenylacetate ester. Its molecular structure, while key to its function in synthesis, also contains several points of vulnerability that can lead to degradation if not handled and stored correctly. The primary pathways of decomposition are hydrolysis, photodegradation, and thermal stress. Understanding these mechanisms is the first step toward effective prevention.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section is designed to help you troubleshoot common problems that may arise from the improper storage of this compound.

Question 1: My recent experimental results have been inconsistent, and I suspect my stock of this compound may have degraded. How can I confirm this?

Answer: Inconsistent results are a classic sign of reagent degradation. To confirm the purity of your compound, we recommend a systematic approach:

  • Visual Inspection: Check for any changes in the physical appearance of the compound. Has the color changed? Is there any clumping or evidence of moisture? While not definitive, these can be initial indicators of degradation.

  • Analytical Purity Assessment: The most reliable way to confirm degradation is through analytical chemistry.

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing the purity of your sample. A degraded sample will typically show the emergence of new peaks corresponding to degradation products, alongside a decrease in the area of the main peak for the parent compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to detect degradation. The presence of new signals, particularly a broad peak in the carboxylic acid region (around 10-12 ppm), could indicate hydrolysis.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can help identify the specific degradation products formed.

Protocol: Purity Analysis by HPLC
  • Standard Preparation: Prepare a standard solution of this compound of known concentration from a fresh, unopened vial.

  • Sample Preparation: Prepare a solution of your suspect stock at the same concentration as the standard.

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Detection: UV detection at a wavelength where the compound has strong absorbance.

  • Analysis: Inject both the standard and the sample. Compare the chromatograms. The appearance of significant secondary peaks in your sample that are absent in the standard confirms degradation.

Question 2: I've noticed a distinct acidic or sharp odor from my container of this compound that wasn't there before. What could this be?

Answer: A change in odor, particularly an acidic smell, is a strong indicator of hydrolysis. The ester group in this compound can react with ambient moisture to form 2-(4-bromo-2-chlorophenyl)acetic acid and methanol. The acetic acid derivative can have a sharp, acidic smell. If you notice this, it is highly likely your material has been compromised by moisture.

Question 3: My compound has developed a yellowish tint. Is it still usable?

Answer: A color change, such as the development of a yellow tint, often suggests photodegradation or oxidation. Halogenated aromatic compounds can be sensitive to light, which can initiate radical reactions leading to colored byproducts.[1][2][3] It is strongly recommended not to use any reagent that has undergone a visible change in appearance, as the purity is compromised and could lead to unpredictable experimental outcomes.

Frequently Asked Questions (FAQs) on Storage and Prevention

What are the primary causes of decomposition for this compound?

The three main environmental factors that can induce decomposition are moisture , light , and elevated temperatures . Each of these can initiate different degradation pathways.

Why is moisture so detrimental to this compound?

Moisture leads to hydrolysis of the methyl ester. This is a chemical reaction where water cleaves the ester bond, converting it into the corresponding carboxylic acid and methanol.[4][5][6][7] This reaction can be catalyzed by trace amounts of acid or base.[4][6] The formation of the carboxylic acid impurity can significantly alter the reactivity and solubility of your compound, impacting your experiments.

How does light exposure affect the stability of this compound?

The aromatic ring with its halogen substituents (bromine and chlorine) can absorb UV light. This energy can be sufficient to break the carbon-halogen bonds, leading to dehalogenation and the formation of reactive radical species.[1][2] These radicals can then participate in a cascade of secondary reactions, resulting in a complex mixture of impurities.

What is the recommended storage temperature?

For optimal stability, this compound should be stored in a cool environment. Many suppliers recommend refrigeration (2-8°C).[8] Avoid storing at room temperature for extended periods, and absolutely prevent storage in locations with significant temperature fluctuations or exposure to heat sources. High temperatures can increase the rate of all decomposition reactions and may cause the compound to melt or sublime, which can also affect its quality.

What type of container should I use for storage?

The ideal container should protect the compound from light and moisture. We recommend using an amber glass bottle with a tight-fitting, corrosion-resistant cap. The amber color will protect the contents from UV light. Ensure the cap provides a hermetic seal to prevent moisture ingress. For highly sensitive applications, storing the bottle inside a desiccator can provide an additional layer of protection against humidity.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of all potential decomposition reactions.
Light Store in the dark (Amber vial)Prevents photodegradation of the halogenated aromatic ring.[1][2]
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidation and hydrolysis.
Container Tightly sealed amber glass bottleProtects from light and prevents moisture ingress.
Location Well-ventilated, dry chemical cabinetEnsures a stable and controlled storage environment.

Visualizing Decomposition and Troubleshooting

To further aid in understanding the stability of this compound, the following diagrams illustrate the primary decomposition pathways and a recommended troubleshooting workflow.

cluster_0 This compound cluster_1 Degradation Products Compound This compound Hydrolysis_Product 2-(4-bromo-2-chlorophenyl)acetic acid + Methanol Compound->Hydrolysis_Product Moisture (H₂O) (Acid/Base Catalyzed) Photo_Product Dehalogenated and/or Polymerized Byproducts Compound->Photo_Product Light (UV) Oxidation_Product Oxidized Ring Products Compound->Oxidation_Product Oxygen (O₂)

Figure 1. Primary decomposition pathways.

action_node Discard Old Stock. Procure New Material. Implement Proper Storage. result_node Compound is Likely Stable. Troubleshoot Other Experimental Parameters. start Inconsistent Experimental Results? check_appearance Visual Change? (Color, Odor) start->check_appearance analytical_test Perform HPLC/NMR Purity Analysis check_appearance->analytical_test Yes check_appearance->analytical_test No new_peaks New Peaks or Impurities Detected? analytical_test->new_peaks new_peaks->action_node Yes new_peaks->result_node No

Figure 2. Troubleshooting workflow for suspected degradation.

References

Technical Support Center: Scaling Up Methyl 2-(4-bromo-2-chlorophenyl)acetate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of Methyl 2-(4-bromo-2-chlorophenyl)acetate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the transition from laboratory-scale experiments to pilot and industrial-scale production. We will explore the underlying chemistry, troubleshoot common issues, and provide actionable protocols based on established scientific principles and field experience.

Introduction to the Synthesis

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The manufacturing process typically involves a multi-step synthesis, with the final stages being the most critical for yield and purity. The common synthetic pathway involves the α-bromination of 2-chlorophenylacetic acid followed by esterification, or the bromination of the phenyl ring of a suitable precursor followed by elaboration of the acetic acid side chain and esterification.[1] This guide will focus on the critical final steps and the challenges associated with scaling these reactions.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process, providing potential causes and systematic solutions.

Issue 1: Low Yield and Purity in the α-Bromination of 2-(4-bromo-2-chlorophenyl)acetic acid

Question: We are experiencing inconsistent yields and the formation of multiple by-products during the α-bromination step to produce 2-bromo-2-(4-bromo-2-chlorophenyl)acetic acid. What are the likely causes and how can we optimize this reaction for scale?

Answer: The α-bromination of phenylacetic acids is a critical step where precise control is paramount. Inconsistent results upon scale-up often stem from issues with mass and heat transfer, reagent stoichiometry, and reaction kinetics.

Potential Causes & Solutions:

  • Poor Control over Brominating Agent Addition: On a large scale, localized high concentrations of the brominating agent (e.g., N-bromosuccinimide or liquid bromine) can lead to side reactions, such as di-bromination or degradation.

    • Solution: Implement controlled, subsurface addition of the brominating agent using a dosing pump. This ensures rapid dispersion and minimizes localized concentration spikes. Monitor the reaction exotherm closely and adjust the addition rate to maintain the target temperature.

  • Radical vs. Ionic Pathway Issues: The Hell-Volhard-Zelinsky (HVZ) reaction is a common method for this transformation, proceeding via an acid halide intermediate.[2] Incomplete conversion to the acid halide or the presence of radical initiators (light, impurities) can lead to competing reaction pathways and unwanted by-products.

    • Solution: Ensure the catalyst for the HVZ reaction (e.g., PBr₃) is of high quality and used in the correct stoichiometric amount. The reaction vessel should be protected from light if radical side reactions are suspected.

  • Alternative Non-HVZ Pathway: A scalable alternative involves the use of sodium bromide with an oxidizing agent like hydrogen peroxide in a biphasic system (e.g., dichloromethane and water).[3] This method can offer milder conditions and avoid the use of phosphorous reagents.

    • Troubleshooting this pathway: The rate of addition of the oxidizing agent is critical. A slow, controlled addition at a maintained temperature (e.g., 10-15°C) is necessary to prevent runaway reactions and ensure selectivity.[3]

Workflow for Troubleshooting α-Bromination

start Low Yield/Purity in α-Bromination check_temp Analyze Temperature Profile start->check_temp check_add Review Reagent Addition Protocol start->check_add check_purity Verify Starting Material Purity (HPLC/GC) start->check_purity exotherm Exotherm > 5-10°C? check_temp->exotherm local_hotspot Localized Hotspots Suspected? check_add->local_hotspot impurity Impurities Detected? check_purity->impurity slow_add Implement Slow, Subsurface Addition exotherm->slow_add Yes improve_cool Improve Reactor Cooling Efficiency exotherm->improve_cool Yes sub_node sub_node slow_add->sub_node Outcome: Controlled Reaction Rate local_hotspot->slow_add Yes improve_mix Increase Agitation Rate / Baffle Design local_hotspot->improve_mix Yes improve_mix->sub_node Outcome: Homogeneous Reaction Mixture purify_sm Purify/Re-source Starting Material impurity->purify_sm Yes purify_sm->sub_node Outcome: Reduced Side Reactions

Caption: Troubleshooting logic for α-bromination.

Issue 2: Incomplete Conversion and Difficult Purification in the Esterification Step

Question: We are struggling to drive our Fischer esterification of 2-(4-bromo-2-chlorophenyl)acetic acid to completion. The reaction stalls at ~70% conversion, and the subsequent purification to remove the unreacted acid is challenging at scale.

Answer: This is a classic challenge with equilibrium-limited reactions like Fischer esterification.[4] The water produced during the reaction can hydrolyze the ester product, preventing the reaction from reaching full conversion.[5] Simply increasing the reaction time or temperature often yields diminishing returns and can lead to the formation of degradation impurities.

Potential Causes & Solutions:

  • Equilibrium Limitation: The presence of water in the reaction mixture shifts the equilibrium back towards the reactants.

    • Solution 1 - Excess Reagent: Use a large excess of methanol (e.g., 5-10 equivalents or as the solvent) to shift the equilibrium towards the product side. This is often economically viable as methanol is inexpensive and can be recovered.

    • Solution 2 - Water Removal: On a large scale, azeotropic removal of water using a Dean-Stark apparatus with a co-solvent like toluene can be highly effective. Alternatively, advanced techniques like pervaporation using water-selective membranes can be employed in continuous flow reactors to constantly remove water and drive the reaction to completion.[5]

  • Catalyst Choice and Concentration: While strong mineral acids like sulfuric acid are effective catalysts, they can be corrosive and difficult to neutralize and remove on a large scale.[6]

    • Solution 1 - Solid Acid Catalysts: Employing solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15) or zeolites simplifies the process.[7][8] These catalysts can be easily filtered off, eliminating a complex aqueous workup and reducing waste streams. The reaction may require slightly higher temperatures or longer times compared to H₂SO₄, but the operational simplicity is a significant advantage for scale-up.

    • Solution 2 - Lewis Acid Catalysis: An alternative route is transesterification using methyl acetate as both a reagent and solvent, catalyzed by a Lewis acid like titanium tetrachloride or zinc chloride.[9][10] This method avoids the generation of water altogether, leading to high conversion and purity.[9]

Table 1: Comparison of Esterification Strategies

StrategyCatalystTypical ConditionsProsCons
Fischer Esterification (Excess Alcohol) H₂SO₄Methanol (5-10 eq.), RefluxInexpensive, fast reaction kinetics.[6]Corrosive, difficult workup, potential for by-products.
Fischer Esterification (Water Removal) p-TsOHToluene/Methanol, Reflux w/ Dean-StarkDrives reaction to >95% completion.Requires co-solvent, higher energy input for distillation.
Solid Acid Catalysis Amberlyst-15Methanol, 60-80°CEasy catalyst removal, reusable, less corrosive.[7][8]Slower kinetics, potential for catalyst fouling.
Transesterification TiCl₄, ZnCl₂Methyl Acetate, RefluxNo water by-product, high conversion, high purity.[9][10]More expensive catalyst, requires anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: Several key safety hazards must be addressed:

  • Handling of Bromine/Brominating Agents: Bromine is highly corrosive and toxic. Ensure a closed-system transfer and have scrubbers in place to handle any off-gassing.

  • Exothermic Reactions: Both bromination and the quenching of strong acid catalysts can be highly exothermic. A thorough process safety review, including reaction calorimetry, is essential to understand the thermal profile and ensure the reactor's cooling capacity is sufficient to prevent thermal runaway.

  • Handling of Strong Acids: Concentrated sulfuric acid and Lewis acids like TiCl₄ are highly corrosive and react violently with water. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.

  • Flammable Solvents: The use of methanol, toluene, and other organic solvents presents a fire hazard. Ensure all equipment is properly grounded and the production area is well-ventilated and equipped with appropriate fire suppression systems.

  • Diazonium Salt Intermediates (if applicable): If the synthesis route involves a Sandmeyer reaction (e.g., from 4-bromo-2-chloroaniline), be aware that diazonium salts can be explosive when isolated or allowed to dry.[11][12] These reactions are typically performed in situ at low temperatures without isolating the intermediate.[13][14]

Q2: Which analytical methods are crucial for in-process control (IPC) and final product release?

A2: A robust analytical package is critical for a successful scale-up.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method for this process. Use it to:

    • Confirm the purity of starting materials.

    • Monitor reaction progress by tracking the disappearance of starting material and the appearance of the product.[9]

    • Quantify the final product purity and identify/quantify impurities.

  • Gas Chromatography (GC): Useful for determining residual solvent content in the final product and for analyzing the purity of volatile starting materials.

  • Karl Fischer Titration: Essential for measuring water content, especially in the esterification step where water can inhibit the reaction.

  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Crucial for structural elucidation of the final product and for identifying any unknown impurities that may arise during scale-up.

Q3: What is a typical process flow for the synthesis and purification at a larger scale?

A3: The following diagram outlines a general workflow for the final two stages of production.

cluster_0 Stage 1: α-Bromination cluster_1 Stage 2: Esterification & Purification charge_acid Charge Reactor with 2-(4-bromo-2-chlorophenyl)acetic acid & Solvent charge_br Controlled Addition of Brominating Agent charge_acid->charge_br react_br Reaction & IPC Monitoring (HPLC) charge_br->react_br quench_br Reaction Quench react_br->quench_br workup_br Aqueous Workup & Phase Separation quench_br->workup_br isolate_br Isolate Crude Bromo-Acid (Crystallization/Solvent Swap) workup_br->isolate_br charge_ester Charge Reactor with Bromo-Acid, Methanol & Catalyst isolate_br->charge_ester Transfer Intermediate react_ester Heat to Reflux (with water removal if applicable) charge_ester->react_ester ipc_ester IPC Monitoring for Completion (HPLC) react_ester->ipc_ester workup_ester Catalyst Removal / Neutralization ipc_ester->workup_ester distill Solvent Distillation workup_ester->distill purify Final Purification (Crystallization / Distillation) distill->purify dry Drying purify->dry final_product Final Product: This compound dry->final_product

Caption: General process workflow for scale-up.

Experimental Protocols

Protocol 1: Esterification using a Solid Acid Catalyst (Lab/Pilot Scale)

This protocol provides a starting point for optimization using a reusable, easily separable catalyst.

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, temperature probe, and reflux condenser.

  • Charging: Charge the reactor with 2-(4-bromo-2-chlorophenyl)acetic acid (1.0 eq.), methanol (10 volumes), and Amberlyst-15 resin (10-15% w/w relative to the acid).[7][8]

  • Reaction: Begin agitation and heat the mixture to reflux (approx. 65°C).

  • In-Process Control: Monitor the reaction progress every 2-4 hours by taking a small, filtered sample and analyzing it via HPLC until the starting acid is <1% of the total peak area.

  • Workup: Once complete, cool the reaction mixture to room temperature. Filter the mixture to recover the Amberlyst-15 resin. The resin can be washed with fresh methanol for reuse.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the bulk of the methanol.

  • Purification: The resulting crude oil can be purified by vacuum distillation or by dissolving it in a suitable solvent (e.g., heptane/ethyl acetate mixture) and crystallizing the product, often by cooling to 0-5°C.

References

Technical Support Center: Managing Exothermic Reactions in Methyl 2-(4-bromo-2-chlorophenyl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-(4-bromo-2-chlorophenyl)acetate. This document is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with this procedure. The synthesis, particularly when utilizing thionyl chloride (SOCl₂), involves highly exothermic steps that require careful management to ensure safety, product purity, and optimal yield. This guide provides in-depth, experience-based answers to common troubleshooting questions and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs): Understanding the Exotherm
Q1: What makes the synthesis of this compound an exothermic process?

A1: The overall synthesis involves multiple steps, two of which are significantly exothermic and are the primary sources of heat generation.

  • Acid Chloride Formation: The initial step involves the conversion of 2-(4-bromo-2-chlorophenyl)acetic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). This reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts and releases a substantial amount of energy.

  • Quenching of Excess Reagents: After the esterification is complete, any unreacted thionyl chloride must be neutralized. The reaction of thionyl chloride with quenching agents, especially water or aqueous bases, is violently exothermic and requires strict temperature control to prevent a runaway reaction.[1][2][3]

While the esterification of the acyl chloride with methanol is also exothermic, its thermal potential is typically less hazardous than the two steps mentioned above when conducted under controlled conditions.

Q2: What are the primary risks of an uncontrolled exotherm during this synthesis?

A2: Failure to manage the heat generated can lead to a cascade of critical safety and quality issues, a situation known as thermal runaway.[4][5] The primary risks include:

  • Reactor Over-Pressurization: A rapid temperature increase can cause the solvent (and reagents) to boil, leading to a sudden and dangerous increase in reactor pressure. This can exceed the vessel's design limits, potentially causing a rupture or explosion.[4]

  • Release of Toxic Gases: An uncontrolled reaction can forcefully expel toxic and corrosive gases like HCl and SO₂ from the reactor.

  • Formation of Impurities: Elevated temperatures can promote undesirable side reactions, leading to a complex product mixture, reduced yield, and difficulties in purification.

  • Degradation of Product: The desired ester, this compound, may be sensitive to high temperatures and could degrade, further reducing the final yield.

Q3: How does reaction scale impact thermal management?

A3: As the scale of the reaction increases, the surface-area-to-volume ratio of the reactor decreases. This is a critical consideration because heat is generated throughout the volume of the liquid but can only be dissipated through the surface of the reactor. At a larger scale, the reaction generates heat far more rapidly than it can be removed, making precise control of reagent addition rates and efficient cooling absolutely essential to prevent thermal runaway.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the experiment in a question-and-answer format.

Acid Chloride Formation Stage

Q: My reaction temperature is spiking above 10°C during the addition of thionyl chloride, even with an ice bath. What should I do?

A: This is a clear sign that heat is being generated faster than it is being removed.

  • Immediate Action: Immediately stop the addition of thionyl chloride.

  • Causality: The rate of addition is too high for your current cooling capacity. Vigorous stirring is essential to ensure that localized hot spots do not form and that the entire mixture is being cooled effectively by the bath.

  • Solution:

    • Ensure your cooling bath is at a sufficiently low temperature (e.g., a well-maintained ice-salt bath or a cryocooler set to 0°C or below).

    • Improve stirring to maximize heat transfer to the reactor walls.

    • Once the temperature is back under control (below 5°C), resume the addition of thionyl chloride at a significantly slower rate. Monitor the internal temperature, not the bath temperature.

Esterification Stage

Q: After adding methanol to my formed acid chloride, the reaction mixture turned dark, and my final yield was low. What happened?

A: A dark color change often indicates the formation of degradation products or impurities due to excessive temperatures.

  • Causality: The reaction between an acyl chloride and an alcohol is exothermic. If the acyl chloride solution was not sufficiently cooled before methanol addition, or if the methanol was added too quickly, the resulting temperature spike could have caused decomposition.

  • Solution:

    • After the acid chloride formation is complete, ensure the reaction mixture is cooled back down to the target temperature (e.g., 0-5°C) before beginning the methanol addition.

    • Add the methanol dropwise via an addition funnel, carefully monitoring the internal temperature to keep it within the desired range.

Workup and Quenching Stage

Q: The quenching process was extremely vigorous and difficult to control, with significant gas evolution and splashing.

A: This is a common and dangerous issue resulting from improper quenching technique. The reaction of residual thionyl chloride with water or base is notoriously violent.[1]

  • Causality: Adding the quenching solution (water or base) to the reaction mixture is incorrect and extremely hazardous. This method creates a localized, highly concentrated reaction at the point of addition, leading to an uncontrollable exotherm.

  • Correct Procedure (The "Reverse Quench"): The safest method is to add the reaction mixture slowly and dropwise to a separate, well-stirred, and cooled quenching vessel containing a large excess of the quenching solution (e.g., a beaker of ice and water or a cold, saturated sodium bicarbonate solution).[1][6][7] This ensures that the highly reactive thionyl chloride is always the limiting reagent in the quenching vessel and the heat generated can be safely absorbed by the large volume of cold liquid.

  • Solution: Always perform a reverse quench. Prepare a separate flask with crushed ice and your quenching agent (water or saturated NaHCO₃ solution) in an ice bath. Slowly transfer your reaction mixture into this flask with vigorous stirring, ensuring the temperature of the quenching solution remains below 20°C.[1]

Q: After quenching with saturated sodium bicarbonate, my aqueous layer is still acidic.

A: This indicates that an insufficient amount of base was used.

  • Causality: The quenching process neutralizes both the excess thionyl chloride (which hydrolyzes to form HCl and SO₂) and the HCl generated during the esterification step. This requires a significant amount of base.

  • Solution: Continue to slowly add more cold, saturated sodium bicarbonate solution while stirring and monitoring the pH of the aqueous layer with litmus paper or a pH meter. Continue adding base until the pH is neutral or slightly basic (pH 7-8) and gas evolution has ceased.[1]

Data Summary: Key Reaction Parameters
ParameterRecommended ValueRationale & Justification
Thionyl Chloride Addition
Temperature0–10°CControls the initial exotherm of acid chloride formation, minimizing side reactions and preventing solvent boiling.
Addition RateSlow, dropwiseEnsures heat generation is slow and manageable by the cooling system.
Methanol Addition
Temperature0–10°CControls the exotherm from the esterification of the highly reactive acyl chloride.
Addition RateSlow, dropwisePrevents localized heating and potential degradation of the product.
Quenching Step
Temperature0–5°CCRITICAL. Low temperature is essential to safely manage the highly exothermic hydrolysis of residual thionyl chloride.[1]
MethodReverse QuenchAdding the reaction mixture to a large excess of cold quenching solution is the safest approach to dissipate heat effectively.
Visualized Experimental Workflow

The following diagram outlines the critical steps for managing the synthesis with an emphasis on temperature control points.

Exothermic_Reaction_Workflow cluster_setup 1. Reactor Setup cluster_acid_chloride 2. Acid Chloride Formation (Exothermic) cluster_esterification 3. Esterification (Exothermic) cluster_workup 4. Workup & Quench (Highly Exothermic) Setup Assemble Reactor: - Flask - Stirrer - Dropping Funnel - N2 Inlet - Gas Outlet (Scrubber) Start Charge Acid & Solvent Cool to 0-5°C Setup->Start Add_SOCl2 Add SOCl₂ Dropwise Maintain Temp < 10°C Start->Add_SOCl2 Monitor Temp! React_AC Stir to Completion (Allow to warm to RT) Add_SOCl2->React_AC Cool_Again Re-cool Mixture to 0-5°C React_AC->Cool_Again Add_MeOH Add Methanol Dropwise Maintain Temp < 10°C Cool_Again->Add_MeOH Monitor Temp! React_Ester Stir to Completion Add_MeOH->React_Ester Reverse_Quench Add Reaction Mixture Dropwise to Quench Flask Maintain Quench Temp < 20°C React_Ester->Reverse_Quench Critical Safety Step! Prepare_Quench Prepare Separate Flask: Ice + Sat. NaHCO₃ Cool to 0°C Prepare_Quench->Reverse_Quench End Proceed to Extraction & Purification Reverse_Quench->End

Caption: Workflow for this compound synthesis with critical temperature control points.

Troubleshooting Decision Tree

If you observe an unexpected temperature rise, follow this decision logic.

Troubleshooting_Tree Exotherm Unexpected Temperature Rise (> 5°C above target) Stop_Addition IMMEDIATELY Stop Reagent Addition Exotherm->Stop_Addition Check_Cooling Is Cooling Bath Effective (Temp, Level)? Stop_Addition->Check_Cooling Check_Stirring Is Stirring Vigorous & Efficient? Check_Cooling->Check_Stirring Yes Improve_Cooling Improve Cooling: Add More Ice/Salt Lower Cryostat Temp Check_Cooling->Improve_Cooling No Improve_Stirring Increase Stirring Rate Check_Stirring->Improve_Stirring No Wait Wait for Temperature to Decrease to Target Check_Stirring->Wait Yes Improve_Cooling->Check_Stirring Improve_Stirring->Wait Resume Resume Addition at 50% of Original Rate Wait->Resume Stable Is Temperature Stable? Resume->Stable Continue Continue Cautiously Stable->Continue Yes Reassess Problem Persists: Stop Experiment, Reassess Scale & Cooling Capacity Stable->Reassess No

Caption: Decision tree for managing an unexpected exotherm during the reaction.

Detailed Experimental Protocol: Thermal Management Focus

Safety Precaution: This reaction must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and appropriate gloves (e.g., neoprene or nitrile), is mandatory.[8] An emergency eyewash and safety shower must be accessible.[9]

Apparatus:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer or thermocouple to monitor internal temperature, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • The gas outlet should be connected to a gas scrubber (e.g., a bubbler containing a dilute sodium hydroxide solution) to neutralize the HCl and SO₂ off-gases.

  • An efficient cooling bath (ice-salt, dry ice-acetone, or cryocooler).

Procedure:

  • Reactor Setup: Assemble the dry glassware as described above under a nitrogen atmosphere.

  • Initial Charge: Charge the flask with 2-(4-bromo-2-chlorophenyl)acetic acid (1.0 eq) and a suitable anhydrous solvent (e.g., toluene or dichloromethane). Begin stirring.

  • Cooling: Cool the stirred mixture to 0-5°C using the cooling bath.

  • Acid Chloride Formation:

    • Charge the dropping funnel with thionyl chloride (1.2-1.5 eq).

    • Add the thionyl chloride dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 10°C. This step is exothermic.

    • After the addition is complete, allow the mixture to stir at 0-10°C for 30 minutes, then let it slowly warm to room temperature and stir for 1-2 hours or until reaction completion is confirmed (e.g., by TLC or HPLC).

  • Esterification:

    • Re-cool the reaction mixture to 0-5°C.

    • Add anhydrous methanol (2.0-5.0 eq) dropwise via the dropping funnel, again maintaining an internal temperature below 10°C. This step is also exothermic.

    • Once the methanol addition is complete, allow the reaction to warm to room temperature and stir until completion.

  • Quenching (Critical Safety Step):

    • In a separate, larger flask, prepare a quenching solution of crushed ice and saturated sodium bicarbonate solution. Place this flask in an ice bath on a stir plate and begin vigorous stirring.

    • Slowly, and in a controlled manner, transfer the reaction mixture from the primary flask into the vigorously stirred quenching solution via cannula or dropping funnel.

    • Monitor the temperature of the quenching flask, ensuring it remains below 20°C.[1] Adjust the addition rate to control the exotherm.

    • After the addition is complete, continue stirring for 15-30 minutes. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Workup and Isolation:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound as required, typically by column chromatography or distillation.

References

removal of unreacted starting materials from Methyl 2-(4-bromo-2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-(4-bromo-2-chlorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the removal of unreacted starting materials and byproducts. This document will equip you with the knowledge to diagnose common purification challenges and implement effective solutions.

Part 1: Understanding the Synthetic Landscape

The purification strategy for this compound is intrinsically linked to its synthetic origin. Two common synthetic routes are prevalent, each presenting a unique profile of potential unreacted starting materials and byproducts. Identifying the likely synthetic pathway is the first step in effective troubleshooting.

Scenario A: Heck-Type Cross-Coupling Reaction

This pathway typically involves the palladium-catalyzed reaction of an aryl halide with methyl acrylate.

  • Key Reagents:

    • Aryl Halide: e.g., 4-bromo-2-chlorotoluene

    • Alkene: Methyl Acrylate

    • Catalyst: Palladium(II) acetate (Pd(OAc)₂)[1][2][3]

    • Ligand: Triphenylphosphine (PPh₃)

    • Base: Triethylamine (TEA)[1]

Scenario B: Radical Bromination Route

This approach often involves the bromination of a suitable precursor.

  • Key Reagents:

    • Brominating Agent: N-Bromosuccinimide (NBS)

    • Radical Initiator: Benzoyl Peroxide

    • Starting Material: A substituted phenylacetate precursor.

Below is a decision-making workflow to help identify your synthetic route based on the impurities you may be encountering.

synthetic_route_identification start Start: Analyze Crude Product Impurities impurity_check What are the major impurities? start->impurity_check heck_impurities Palladium residues, phosphine oxides, triethylamine salts? impurity_check->heck_impurities Yes succinimide_impurities Succinimide, benzoic acid? impurity_check->succinimide_impurities No, different impurities heck_route Likely Route: Heck Cross-Coupling heck_impurities->heck_route bromination_route Likely Route: Radical Bromination succinimide_impurities->bromination_route

Caption: Decision tree for identifying the likely synthetic route.

Part 2: Troubleshooting Guides in Q&A Format

This section directly addresses specific issues you might encounter during the purification of this compound.

Scenario A: Issues Arising from Heck-Type Reactions

Question 1: My purified product is contaminated with a fine black powder, and I suspect it's palladium. How can I remove it?

Answer:

Residual palladium is a common issue in cross-coupling reactions. Here are several effective methods for its removal:

  • Filtration through Celite®: For heterogeneous palladium catalysts (like Pd/C) or precipitated palladium metal, filtration through a pad of Celite® is a straightforward and effective first step.[4][5]

  • Adsorption with Activated Carbon: Activated carbon has a high affinity for palladium and can be used to scavenge residual catalyst from a solution of your crude product.[5]

  • Specialized Metal Scavengers: For homogeneous (dissolved) palladium residues, solid-supported scavengers with thiol, amine, or dimercaptotriazine functionalities are highly effective.[5][6] These scavengers chelate the palladium, allowing for its removal by filtration.

Experimental Protocol: Palladium Removal using a Solid-Supported Scavenger

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).

  • Scavenger Addition: Add the appropriate solid-supported scavenger (typically 10-20 wt% relative to the crude product).

  • Stirring: Stir the mixture at room temperature for 1-18 hours. The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the scavenger-bound palladium.

  • Concentration: Wash the filter cake with fresh solvent and combine the filtrates. Remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive technique to confirm its removal.

Question 2: I'm struggling to remove triphenylphosphine oxide from my product. What are my options?

Answer:

Triphenylphosphine oxide (TPPO) is a common byproduct when using triphenylphosphine as a ligand. Its removal can be challenging due to its polarity. Here are some proven methods:

  • Precipitation with Metal Salts: TPPO can be precipitated from ethereal solvents (like THF or diethyl ether) or toluene by forming a complex with salts such as CaBr₂. The resulting insoluble complex can be easily removed by filtration.

  • Crystallization: If your product is a solid, recrystallization can be an effective method. TPPO is poorly soluble in non-polar solvents like hexane, so crystallization from a solvent system containing hexane can leave the TPPO in the mother liquor.[4]

  • Silica Gel Chromatography: A short plug of silica gel can be used to remove TPPO. If your product is relatively non-polar, it can be eluted with a non-polar solvent, leaving the more polar TPPO adsorbed on the silica.[3]

Question 3: How do I remove unreacted triethylamine and its salts?

Answer:

Triethylamine (TEA) is a common base used in Heck reactions. Unreacted TEA and the triethylammonium salts formed during the reaction can be removed with an aqueous workup.

  • Aqueous Wash: Washing the organic layer with a dilute acidic solution (e.g., 1M HCl) will protonate the triethylamine, forming the water-soluble triethylammonium salt, which will partition into the aqueous layer.[7][8] Subsequent washes with water and brine will help remove any remaining salts and water from the organic layer.[7][8][9]

Scenario B: Issues Arising from Radical Bromination Reactions

Question 1: How can I effectively remove unreacted N-Bromosuccinimide (NBS) and the succinimide byproduct?

Answer:

Unreacted NBS is reactive and should be quenched before workup. The primary byproduct, succinimide, can be challenging to remove due to its polarity.

  • Quenching Excess NBS: Before the aqueous workup, quench any unreacted NBS by adding a reducing agent like an aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the characteristic yellow color of bromine disappears.[10]

  • Aqueous Extraction of Succinimide: Succinimide has moderate water solubility. Washing the organic layer with water or brine can remove a significant portion of it.[10] For base-stable products, a wash with a dilute basic solution (e.g., saturated sodium bicarbonate) will deprotonate the succinimide, making its salt highly water-soluble and easily extracted.[9][10]

  • Precipitation of Succinimide: Succinimide is poorly soluble in non-polar solvents like diethyl ether and hexane.[10] If your product is soluble in such a solvent, you can often precipitate the succinimide and remove it by filtration.

Experimental Protocol: Standard Aqueous Workup for NBS Reactions

  • Quenching: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate dropwise with stirring until the yellow color disappears.

  • Dilution: Dilute the reaction mixture with an equal volume of the organic solvent used in the reaction (e.g., dichloromethane, ethyl acetate).

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Wash with deionized water.

    • Wash with a saturated sodium bicarbonate solution.

    • Wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentration: Filter or decant the solution and remove the solvent under reduced pressure.

Question 2: My product is contaminated with benzoic acid from the decomposition of benzoyl peroxide. How can I remove it?

Answer:

Benzoic acid is the primary decomposition product of benzoyl peroxide.[11] It can be easily removed with a basic aqueous wash.

  • Basic Extraction: During the aqueous workup, wash the organic layer with a mild base such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[12][13] This will convert the acidic benzoic acid into its water-soluble sodium salt, which will be extracted into the aqueous phase.

purification_workflow start Crude Product quench Quench Reaction (if necessary, e.g., NBS) start->quench liquid_extraction Liquid-Liquid Extraction (Acid/Base Washes) quench->liquid_extraction drying Dry Organic Layer (e.g., Na2SO4) liquid_extraction->drying concentration Concentrate in vacuo drying->concentration final_purification Final Purification concentration->final_purification chromatography Column Chromatography final_purification->chromatography If an oil or difficult to crystallize recrystallization Recrystallization final_purification->recrystallization If a solid pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for this compound.

Part 3: General Purification Techniques

Beyond addressing specific impurities, the following general purification techniques are essential for obtaining highly pure this compound.

Flash Column Chromatography

Flash chromatography is a powerful technique for separating compounds with different polarities.

  • Solvent System Selection: The choice of solvent system (eluent) is critical for good separation. A common starting point for compounds of moderate polarity is a mixture of hexanes and ethyl acetate.[14] The ideal solvent system should give your product an Rf value of approximately 0.3 on a TLC plate.[14]

  • Loading the Column: For optimal separation, the crude product should be dissolved in a minimal amount of a strong solvent (like dichloromethane) and loaded onto the column.[14][15] Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is recommended if the product is not very soluble in the eluent.[15]

Recrystallization

If your final product is a solid, recrystallization is an excellent method for achieving high purity.

  • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethanol, or mixtures like hexanes/ethyl acetate and hexanes/acetone.[16] A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[16]

Summary of Physical Properties for Common Reagents and Byproducts

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound 263.52--Soluble in organic solvents.
4-bromo-2-chlorotoluene205.48212-Insoluble in water.
Methyl Acrylate86.0980.5-76.5Slightly soluble in water.[9]
Palladium(II) acetate224.50Decomposes205 (decomposes)Soluble in many organic solvents.[2][17]
Triphenylphosphine262.2937779-83Insoluble in water; soluble in non-polar organic solvents.[10][18]
Triethylamine101.1989.5-114.7Sparingly soluble in water.[14]
N-Bromosuccinimide (NBS)177.98-175-178Moderately soluble in water.[19][20]
Succinimide99.07287125-127Soluble in water.
Benzoyl Peroxide242.23Decomposes explosively103-106 (decomposes)Insoluble in water; soluble in organic solvents.[21][22][23][24]
Benzoic Acid122.12249122Slightly soluble in cold water; soluble in hot water and organic solvents.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Methyl 2-(4-bromo-2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 2-(4-bromo-2-chlorophenyl)acetate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest for researchers in drug development and organic synthesis. This guide provides a comprehensive comparison of two distinct synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs.

Route 1: From Aromatic Ketone via Willgerodt-Kindler Reaction and Subsequent Esterification

This classical approach builds the acetic acid side chain onto a pre-functionalized aromatic ring. The key steps involve the synthesis of a substituted acetophenone, followed by the remarkable Willgerodt-Kindler reaction to introduce the two-carbon chain, and finally, esterification to yield the target molecule.

Overall Workflow

A Researcher's Guide to Verifying Methyl 2-(4-bromo-2-chlorophenyl)acetate: A Multi-Supplier Spectral Data Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the integrity of starting materials is paramount. The identity and purity of a chemical intermediate like Methyl 2-(4-bromo-2-chlorophenyl)acetate can significantly influence reaction outcomes, impurity profiles, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Relying solely on a supplier's label is a risk that meticulous science cannot afford. Independent verification of chemical identity and purity is a foundational aspect of ensuring experimental reproducibility and regulatory compliance.

This in-depth technical guide provides a framework for researchers, scientists, and drug development professionals to compare and validate this compound from different suppliers using fundamental spectroscopic techniques. While direct spectral data from suppliers is not always publicly available, this guide will equip you with the knowledge to generate, interpret, and compare your own data against established principles, ensuring the quality of this critical intermediate in your research.

The Imperative of Independent Verification

Sourcing chemical intermediates involves a critical evaluation of supplier credentials. Factors such as adherence to Good Manufacturing Practices (GMP), ISO certifications, and a transparent Certificate of Analysis (CoA) are essential starting points.[1][2] A CoA should provide detailed information about the chemical's purity, composition, and compliance with specified standards.[1][2] However, batch-to-batch consistency can vary, and it is best practice to perform in-house verification.[1] This not only confirms the identity of the material but also establishes a baseline for future quality control.

For novel or non-compendial materials where official reference standards are unavailable, it is the responsibility of the research organization to characterize the material thoroughly.[3][4][5] This process of qualification ensures that the standard is suitable for its intended analytical purpose.[3][6]

Spectroscopic Fingerprinting: A Multi-Technique Approach

A combination of spectroscopic methods provides a comprehensive "fingerprint" of a molecule, allowing for unambiguous identification and assessment of purity. For this compound, the key techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Expected Spectral Data for this compound

The following table outlines the expected spectral characteristics for this compound based on the analysis of its chemical structure and data from similar substituted phenylacetate compounds.[7][8][9] This will serve as our benchmark for comparison.

Technique Parameter Expected Observation Interpretation
¹H NMR Chemical Shift (δ)~ 7.6 ppm (d)Aromatic proton ortho to chlorine
~ 7.4 ppm (dd)Aromatic proton between chlorine and bromine
~ 7.2 ppm (d)Aromatic proton ortho to bromine
~ 3.8 ppm (s)Methylene (-CH₂) protons
~ 3.7 ppm (s)Methyl (-OCH₃) protons
¹³C NMR Chemical Shift (δ)~ 170 ppmEster carbonyl carbon
~ 135-120 ppmAromatic carbons
~ 52 ppmMethyl (-OCH₃) carbon
~ 40 ppmMethylene (-CH₂) carbon
FT-IR Wavenumber (cm⁻¹)~ 1750-1730 cm⁻¹Strong C=O stretch of the ester
~ 1300-1100 cm⁻¹Strong C-O stretches of the ester
~ 3100-3000 cm⁻¹Aromatic C-H stretch
~ 1600-1450 cm⁻¹Aromatic C=C stretches
Mass Spec (EI) m/z~ 262/264/266Molecular ion peak (M⁺) showing isotopic pattern for Br and Cl
~ 203/205/207Loss of -OCH₃ group
~ 91Tropylium ion (common for benzyl compounds)

Experimental Protocols for Spectral Analysis

The following are detailed, step-by-step methodologies for acquiring the necessary spectral data. These protocols are designed to be self-validating systems, ensuring data quality and reliability.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[10][11][12] It provides detailed information about the chemical environment of individual protons and carbon atoms.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the signals to determine the relative ratios of protons in the molecule.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Data Analysis and Comparison:

  • Chemical Shifts: Compare the observed chemical shifts of the aromatic, methylene, and methyl protons and carbons to the expected values. Small deviations are acceptable, but significant differences may indicate a different isomer or a completely different compound.

  • Splitting Patterns: In the ¹H NMR spectrum, analyze the multiplicity (singlet, doublet, triplet, etc.) of the signals. For this compound, the aromatic protons are expected to show doublet and doublet of doublets patterns due to coupling with neighboring protons. The methylene and methyl protons should appear as singlets.

  • Integration: The integral ratios in the ¹H NMR spectrum should correspond to the number of protons in each environment (e.g., 1:1:1 for the aromatic protons, 2 for the methylene, and 3 for the methyl group). Deviations can indicate the presence of impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14][15]

Methodology:

  • Sample Preparation:

    • Neat (Liquid): If the sample is a liquid or oil, place a small drop between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (Solid): If the sample is a solid, grind a small amount with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis and Comparison:

  • Characteristic Peaks: Identify the key absorption bands and compare their positions (wavenumbers) to the expected values for an aromatic ester.[16][17] The most prominent peak should be the C=O stretch.[13][16] The presence of a broad peak around 3200-3600 cm⁻¹ could indicate the presence of hydroxyl impurities (e.g., hydrolyzed starting material).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is highly characteristic.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion or, more commonly, coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation of any impurities.

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides reproducible fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion.

Data Analysis and Comparison:

  • Molecular Ion Peak: Identify the molecular ion peak (M⁺). Its m/z value should correspond to the molecular weight of this compound (262.52 g/mol ). The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a cluster of peaks for the molecular ion and any fragments containing these halogens.

  • Fragmentation Pattern: Analyze the major fragment ions and compare them to the expected fragmentation pathways for phenylacetates.[18][19][20][21] Common fragmentations include the loss of the methoxy group (-OCH₃) and the formation of a tropylium ion.

Visualizing the Workflow

A systematic approach is crucial for the efficient and effective comparison of spectral data. The following diagrams illustrate the overall workflow.

G cluster_procurement Procurement & Initial Assessment cluster_acquisition Spectral Data Acquisition cluster_analysis Data Analysis & Comparison cluster_decision Decision Making supplier_a Supplier A coa_a Request & Review CoA (A) supplier_a->coa_a supplier_b Supplier B coa_b Request & Review CoA (B) supplier_b->coa_b sample_a Sample from Supplier A sample_b Sample from Supplier B nmr ¹H & ¹³C NMR sample_a->nmr ftir FT-IR sample_a->ftir ms LC-MS / GC-MS sample_a->ms sample_b->nmr sample_b->ftir sample_b->ms compare_nmr Compare NMR Data nmr->compare_nmr compare_ftir Compare FT-IR Data ftir->compare_ftir compare_ms Compare MS Data ms->compare_ms decision Data Match? compare_nmr->decision compare_ftir->decision compare_ms->decision expected_data Expected Spectral Data expected_data->compare_nmr expected_data->compare_ftir expected_data->compare_ms accept Accept Lot decision->accept Yes reject Reject Lot / Contact Supplier decision->reject No

Caption: Workflow for spectral data comparison of a chemical intermediate from multiple suppliers.

G start Received Sample nmr Acquire ¹H & ¹³C NMR Spectra start->nmr ftir Acquire FT-IR Spectrum start->ftir ms Acquire Mass Spectrum start->ms check_nmr ¹H: Correct shifts, splitting & integration? ¹³C: Correct number of signals? nmr->check_nmr check_ftir C=O and C-O stretches present? Absence of -OH band? ftir->check_ftir check_ms Correct M⁺ with isotopic pattern? Expected fragmentation? ms->check_ms check_nmr->check_ftir Pass fail Investigate Discrepancy check_nmr->fail Fail check_ftir->check_ms Pass check_ftir->fail Fail pass Identity & Purity Confirmed check_ms->pass Pass check_ms->fail Fail

Caption: Decision tree for the spectroscopic verification of this compound.

Conclusion and Best Practices

The rigorous, multi-technique spectroscopic analysis of incoming materials like this compound is a cornerstone of quality assurance in scientific research. While suppliers provide a crucial starting point with their CoAs, independent verification is non-negotiable for ensuring the integrity of your experimental work.

By establishing a systematic workflow for spectral data acquisition and comparison, researchers can confidently ascertain the identity and purity of their chemical intermediates. Any significant discrepancies between the observed data and expected values, or between different supplier lots, should be a red flag, prompting further investigation and communication with the supplier. This diligence not only safeguards your research from costly errors and delays but also upholds the principles of scientific rigor and reproducibility.

References

Unambiguous Structural Confirmation of Methyl 2-(4-bromo-2-chlorophenyl)acetate using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and chemical research, the precise structural elucidation of novel and existing compounds is paramount. For molecules with complex substitution patterns, such as Methyl 2-(4-bromo-2-chlorophenyl)acetate, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy can often leave ambiguities. This guide provides an in-depth technical comparison of two-dimensional (2D) NMR techniques, demonstrating their collective power in providing unequivocal structural confirmation. By leveraging the insights from COSY, HSQC, and HMBC experiments, researchers can confidently assign every proton and carbon atom, ensuring the integrity of their scientific endeavors.

The Challenge: Differentiating Isomers with 1D NMR

The structure of this compound presents a specific challenge: determining the exact positions of the bromo and chloro substituents on the phenyl ring. While 1D ¹H and ¹³C NMR provide initial information on the types of protons and carbons present, the complex splitting patterns and overlapping signals in the aromatic region can make definitive assignment of the 1,2,4-trisubstituted pattern challenging. Several positional isomers could potentially yield similar 1D spectra, necessitating more advanced analytical techniques.

The Solution: A Multi-faceted 2D NMR Approach

Two-dimensional NMR spectroscopy offers a powerful solution by spreading the NMR information across two frequency axes, revealing correlations between nuclei that are not apparent in 1D spectra.[1] This guide will focus on a suite of three key experiments:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds.[1][2][3][4] This is crucial for establishing the connectivity of protons within a spin system, such as the aromatic protons on the phenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[1][5][6][7] This experiment is highly sensitive and allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[7][8][9][10] This is instrumental in connecting different spin systems and identifying quaternary carbons.

The combined interpretation of these three experiments provides a self-validating system for structural elucidation.

Experimental Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for acquiring and interpreting 2D NMR data for the structural confirmation of this compound.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation 1D_H 1D ¹H NMR Assign_Protons Assign Proton Signals (Chemical Shift, Multiplicity) 1D_H->Assign_Protons 1D_C 1D ¹³C NMR Assign_Carbons Assign Carbon Signals (Chemical Shift) 1D_C->Assign_Carbons COSY 2D COSY Proton_Connectivity Establish ¹H-¹H Connectivity (COSY) COSY->Proton_Connectivity HSQC 2D HSQC Direct_Correlations Identify ¹H-¹³C Direct Bonds (HSQC) HSQC->Direct_Correlations HMBC 2D HMBC Long_Range_Correlations Identify ¹H-¹³C Long-Range Bonds (HMBC) HMBC->Long_Range_Correlations Assign_Protons->Proton_Connectivity Assign_Protons->Direct_Correlations Assign_Carbons->Direct_Correlations Proton_Connectivity->Long_Range_Correlations Direct_Correlations->Long_Range_Correlations Structure_Confirmation Confirm Structure & Substitution Pattern Long_Range_Correlations->Structure_Confirmation

Caption: Experimental workflow for 2D NMR based structural elucidation.

Predicted 2D NMR Correlations for this compound

Based on the known structure and general principles of NMR spectroscopy, the following tables summarize the expected correlations in the 2D NMR spectra. The numbering scheme for the molecule is as follows:

Table 1: Predicted ¹H-¹H COSY Correlations

Proton (¹H)Correlating Proton(s) (¹H)
H-3H-5
H-5H-3, H-6
H-6H-5
CH₂None
CH₃None

Rationale: The COSY experiment will show correlations between protons that are coupled to each other, typically through three bonds (³JHH). In the aromatic region, H-5 is expected to show correlations to both H-3 and H-6. H-3 and H-6 will show a correlation to H-5. The methylene (CH₂) and methyl (CH₃) protons are isolated spin systems and will not show COSY cross-peaks to other protons.

Table 2: Predicted ¹H-¹³C HSQC Correlations

Proton (¹H)Correlating Carbon (¹³C)
H-3C-3
H-5C-5
H-6C-6
CH₂Methylene Carbon
CH₃Methyl Carbon

Rationale: The HSQC spectrum reveals direct one-bond correlations between protons and the carbons they are attached to.[5][7] This allows for the direct assignment of the chemical shifts of the protonated carbons.

Table 3: Predicted ¹H-¹³C HMBC Correlations

Proton (¹H)Correlating Carbon(s) (¹³C)
H-3C-1, C-2, C-4, C-5
H-5C-1, C-3, C-4, C-6
H-6C-1, C-2, C-4, C-5, Methylene Carbon
CH₂C-1, C-2, C-6, Carbonyl Carbon
CH₃Carbonyl Carbon

Rationale: The HMBC experiment is crucial for piecing together the molecular skeleton by identifying long-range (2- and 3-bond) correlations.[8][9] For example, the methylene protons (CH₂) are expected to show correlations to the aromatic carbons C-1, C-2, and C-6, as well as the carbonyl carbon of the ester group. These correlations are key to confirming the attachment of the acetate group to the phenyl ring at the C-1 position. The correlations from the aromatic protons to the substituted carbons (C-1, C-2, and C-4) are vital for confirming the substitution pattern.

In-depth Analysis and Interpretation

The unambiguous confirmation of the 1,2,4-trisubstitution pattern of this compound is achieved by a careful and integrated analysis of all three 2D NMR spectra.

  • COSY Analysis: The COSY spectrum will reveal a three-spin system in the aromatic region. The proton at position 5 (H-5) will be a doublet of doublets, showing correlations to both H-3 (a doublet) and H-6 (a doublet). This immediately establishes the connectivity of these three protons.

  • HSQC Analysis: The HSQC spectrum will allow for the direct correlation of the chemical shifts of H-3, H-5, and H-6 to their corresponding carbon atoms, C-3, C-5, and C-6.

  • HMBC Analysis: The Key to Unambiguous Assignment: The HMBC spectrum provides the definitive evidence for the substitution pattern. Key long-range correlations to look for are:

    • From the Methylene Protons (CH₂): Correlations from the CH₂ protons to C-1, C-2, and C-6 will confirm the attachment of the acetate group at C-1 and its proximity to the chloro-substituted carbon (C-2).

    • From Aromatic Proton H-3: A strong three-bond correlation (³JCH) to C-1 and C-5, and two-bond correlations (²JCH) to C-2 and C-4 will be observed. The correlation to the chloro-substituted C-2 and the bromo-substituted C-4 is critical.

    • From Aromatic Proton H-6: A three-bond correlation to C-2 and C-4, and a two-bond correlation to C-1 and C-5 will be present. The correlation to the chloro-substituted C-2 and the bromo-substituted C-4 from this proton further solidifies the assignment.

The following diagram illustrates the key HMBC correlations that confirm the structure.

References

A Comparative Guide to the Quantitative Analysis of Methyl 2-(4-bromo-2-chlorophenyl)acetate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of specific molecules within a complex reaction mixture is a cornerstone of process optimization, yield determination, and quality control. This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of Methyl 2-(4-bromo-2-chlorophenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), offering field-proven insights and detailed experimental protocols to empower you in selecting and implementing the most suitable method for your research needs.

The Analytical Challenge: Quantifying a Halogenated Arylacetate

This compound possesses a unique combination of structural features—a halogenated aromatic ring and an ester functional group—that influence the choice of analytical methodology. The presence of bromine and chlorine atoms, along with the ester's susceptibility to hydrolysis, necessitates careful consideration of sample preparation and analytical conditions to ensure accurate and reproducible results. This guide will dissect the strengths and weaknesses of each technique in the context of this specific analytical challenge.

Comparative Analysis of Key Quantitative Techniques

The selection of an analytical technique is a critical decision driven by factors such as the required sensitivity, selectivity, sample throughput, and the availability of instrumentation. Here, we compare the performance of HPLC, GC-MS, and qNMR for the quantitative analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Intrinsic proportionality between NMR signal intensity and the number of nuclei.[1]
Applicability Well-suited for non-volatile and thermally labile compounds.[2][3]Ideal for volatile and thermally stable compounds.[2][4]Applicable to any soluble compound with NMR-active nuclei.[1][5]
Selectivity Good; can be optimized by choice of column and mobile phase.Excellent; mass spectrometer provides high specificity for identification.[6]Excellent; provides structural information for unambiguous identification.
Sensitivity Good to excellent, depending on the detector (e.g., UV, DAD, MS).[3]Excellent, especially with selective detectors like ECD or in SIM mode with MS.[7]Moderate; generally less sensitive than chromatographic methods.[8]
Quantification Requires a reference standard of the analyte for calibration.[9]Requires a reference standard of the analyte for calibration.Can provide absolute quantification without a specific reference standard of the analyte, using an internal standard.[10]
Sample Prep Often requires filtration and dilution; may need extraction for complex matrices.[11]May require derivatization for non-volatile compounds; extraction is common.Simple dissolution in a deuterated solvent with a known amount of an internal standard.[5]
Speed Analysis times can range from a few minutes to an hour.[4]Typically faster than HPLC for volatile compounds.[4]Data acquisition can be rapid, but requires careful parameter optimization for accuracy.
Cost Moderate to high instrument and solvent costs.[2]Moderate to high instrument cost.High instrument cost, but lower solvent consumption.

In-Depth Methodologies and Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC is a versatile and widely used technique in the pharmaceutical industry for the analysis of intermediates and active pharmaceutical ingredients (APIs).[9][12] For a moderately polar compound like this compound, RP-HPLC offers excellent separation from non-polar starting materials and more polar byproducts.

Experimental Workflow:

References

A Comparative Benchmarking Guide to the Synthesis of Methyl 2-(4-bromo-2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. Methyl 2-(4-bromo-2-chlorophenyl)acetate is a critical building block in the synthesis of numerous pharmaceutical compounds. This guide provides an in-depth comparison of the prevalent methods for its synthesis, offering a critical evaluation of their efficiency, scalability, and environmental impact. The insights presented herein are grounded in experimental data from established literature and patents, aiming to empower chemists to make informed decisions in their synthetic strategies.

Introduction: The Significance of this compound

This compound, a halogenated phenylacetic acid derivative, serves as a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motifs are frequently found in compounds targeting a range of therapeutic areas. The efficiency of its synthesis directly impacts the overall cost and timeline of drug development projects. This guide will dissect three primary synthetic routes to this valuable compound, providing a comparative analysis to aid in methodological selection.

Comparative Analysis of Synthesis Methods

The synthesis of this compound is primarily achieved through three distinct methodologies:

  • Method A: Lewis Acid-Catalyzed Transesterification of α-Bromo-2-chlorophenylacetic Acid

  • Method B: Bromination of 2-Chlorophenylacetic Acid Followed by Esterification

  • Method C: Direct Bromination of Methyl 2-(2-chlorophenyl)acetate

The following sections will delve into the specifics of each method, presenting detailed protocols, mechanistic insights, and a summary of their performance based on reported experimental data.

Method A: Lewis Acid-Catalyzed Transesterification of α-Bromo-2-chlorophenylacetic Acid

This method involves the conversion of the corresponding carboxylic acid to its methyl ester via transesterification, a process catalyzed by a Lewis acid. This approach is particularly noted for its high yield and purity under relatively mild conditions.

Mechanistic Rationale

The core of this method lies in the activation of the carboxylic acid by a Lewis acid, such as titanium tetrachloride (TiCl₄), magnesium perchlorate (Mg(ClO₄)₂), or zinc chloride (ZnCl₂). The Lewis acid coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. This facilitates the nucleophilic attack by the oxygen atom of methyl acetate, leading to the formation of a tetrahedral intermediate. Subsequent elimination of acetic acid yields the desired methyl ester. The use of methyl acetate as both a reagent and a solvent drives the equilibrium towards the product side.

Experimental Protocol:

A detailed protocol for this method has been described in the patent literature[1][2].

  • Reaction Setup: To a solution of α-bromo-2-chlorophenylacetic acid in methyl acetate, a catalytic amount of titanium tetrachloride is added dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained for a period of 2 to 16 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed with water to remove the catalyst and any water-soluble byproducts. The organic layer is then concentrated under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved by column chromatography.

Performance Data:
ParameterReported ValueSource
Yield > 90%[2]
Purity (HPLC) > 99%[2]
Reaction Time 4 - 8 hours (optimized)[1][2]
Catalyst Titanium tetrachloride[1][2]
Key Advantage High yield and purity[2]

Visualizing the Workflow:

cluster_0 Method A: Transesterification start α-Bromo-2-chlorophenylacetic acid + Methyl Acetate catalyst Add TiCl4 (catalyst) start->catalyst reflux Reflux (2-16h) catalyst->reflux workup Aqueous Work-up reflux->workup purification Concentration workup->purification product This compound purification->product

Caption: Workflow for the Lewis acid-catalyzed transesterification.

Method B: Bromination of 2-Chlorophenylacetic Acid Followed by Esterification

This two-step approach first introduces the bromine atom at the alpha position of the carboxylic acid, followed by a classical Fischer esterification to yield the final product. A notable feature of some variations of this method is the in-situ generation of the brominating agent and the recycling of the aqueous phase, which enhances the environmental friendliness of the process.

Mechanistic Rationale

The initial step involves an α-bromination of the carboxylic acid. In the presence of an acid catalyst and an oxidizing agent like hydrogen peroxide, a bromide source such as sodium bromide generates elemental bromine (Br₂) in situ. The enol form of the carboxylic acid then attacks the bromine, leading to the formation of the α-bromo acid. The subsequent esterification step proceeds via the standard Fischer esterification mechanism, where the carboxylic acid is heated with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid).

Experimental Protocol:

A representative protocol is detailed in patent literature[3].

  • Bromination: 2-Chlorophenylacetic acid is dissolved in a biphasic system of an organic solvent (e.g., dichloromethane) and water. Sodium bromide and sulfuric acid are added, followed by the slow addition of hydrogen peroxide at a controlled temperature. The reaction is stirred until the starting material is consumed.

  • Aqueous Layer Recycling: After the reaction, the aqueous layer, which contains bromide ions, can be separated and reused in subsequent batches to improve atom economy[3].

  • Esterification: The organic layer containing the α-bromo acid is separated, and after solvent removal, the crude acid is dissolved in methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed.

  • Work-up and Purification: After the esterification is complete, the excess methanol is removed under reduced pressure, and the residue is worked up with water and a suitable organic solvent. The organic layer is washed, dried, and concentrated to give the final product.

Performance Data:
ParameterReported ValueSource
Yield (Bromination) 81%[3]
Overall Yield ~78% or above[3]
Brominating Agent NaBr / H₂O₂[3]
Esterification Catalyst H₂SO₄[3]
Key Advantage Potential for recycling aqueous waste[3]

Visualizing the Workflow:

cluster_1 Method B: Bromination then Esterification start 2-Chlorophenylacetic acid bromination Bromination (NaBr, H2O2, H2SO4) start->bromination separation Phase Separation bromination->separation aqueous_recycle Aqueous Layer Recycling separation->aqueous_recycle esterification Esterification (MeOH, H2SO4) separation->esterification workup Work-up & Purification esterification->workup product This compound workup->product

Caption: Workflow for the bromination-esterification sequence.

Method C: Direct Bromination of Methyl 2-(2-chlorophenyl)acetate

This method circumvents the need for handling the α-bromo acid intermediate by directly brominating the pre-formed methyl ester of 2-chlorophenylacetic acid. This approach can be advantageous in terms of process simplification.

Mechanistic Rationale

The direct bromination of the ester proceeds via a similar mechanism to the bromination of the carboxylic acid. The reaction is typically carried out under acidic conditions to facilitate enolization of the ester. The enol then acts as a nucleophile, attacking the brominating agent. The use of light (visible or UV) can promote the formation of bromine radicals, which can also initiate the reaction, potentially leading to a more efficient process.

Experimental Protocol:

A general procedure is outlined in patent CN103387497A[4].

  • Reaction Setup: Methyl 2-(2-chlorophenyl)acetate is dissolved in a suitable solvent. A bromide source and hydrogen peroxide are used as the brominating agent under acidic conditions.

  • Reaction Conditions: The reaction is carried out under visible or UV light irradiation to promote the reaction.

  • Work-up and Purification: Upon completion, the reaction mixture is subjected to a standard aqueous work-up to remove inorganic salts and acids. The organic layer is then dried and concentrated, and the product is purified if necessary.

Performance Data:
ParameterReported ValueSource
Yield High[4]
Brominating Agent Bromide / H₂O₂[4]
Reaction Conditions Acidic, with light irradiation[4]
Key Advantage Process simplification[4]

Visualizing the Workflow:

cluster_2 Method C: Direct Bromination of Ester start Methyl 2-(2-chlorophenyl)acetate bromination Bromination (Bromide/H2O2, Acid, Light) start->bromination workup Aqueous Work-up bromination->workup purification Purification workup->purification product This compound purification->product

Caption: Workflow for the direct bromination of the methyl ester.

Comparative Summary and Conclusion

FeatureMethod A: TransesterificationMethod B: Bromination-EsterificationMethod C: Direct Bromination of Ester
Starting Material α-Bromo-2-chlorophenylacetic acid2-Chlorophenylacetic acidMethyl 2-(2-chlorophenyl)acetate
Key Reagents Methyl acetate, Lewis acid (TiCl₄)NaBr, H₂O₂, H₂SO₄, MethanolBromide, H₂O₂, Acid
Reported Yield > 90%~78%High
Reported Purity > 99%Not specifiedHigh
Process Steps 1 (from bromo-acid)21 (from ester)
Advantages Highest reported yield and purityUse of inexpensive starting material, potential for recyclingSimplified workflow
Considerations Requires synthesis of the α-bromo acid precursorTwo distinct reaction steps, moderate overall yieldRequires pre-formed ester, light source may be needed
  • Method A is the most efficient in terms of yield and purity, making it an excellent choice for producing high-quality material, provided the α-bromo acid is readily available.

  • Method B offers a cost-effective route starting from the inexpensive 2-chlorophenylacetic acid and incorporates a green chemistry principle with the potential for recycling the aqueous stream.

  • Method C presents a more streamlined process by directly brominating the ester, which can be advantageous for simplifying manufacturing operations.

It is recommended that researchers and process chemists evaluate these methods in their own laboratories to determine the most suitable approach for their specific needs, taking into account factors such as equipment availability, safety considerations, and economic viability.

References

literature review of Methyl 2-(4-bromo-2-chlorophenyl)acetate synthesis and applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of Methyl 2-(4-bromo-2-chlorophenyl)acetate

This guide provides a comprehensive review of this compound, a pivotal intermediate in modern organic synthesis. We will delve into a comparative analysis of its primary synthetic routes, evaluate its performance in key applications—most notably in pharmaceutical manufacturing—and provide detailed experimental protocols for its preparation. This document is intended for researchers, chemists, and drug development professionals seeking to understand and optimize the use of this versatile chemical building block.

Introduction: The Significance of a Halogenated Phenylacetate

This compound is a substituted phenylacetic acid ester. Its structure, featuring both bromine and chlorine atoms on the phenyl ring, imparts unique reactivity and makes it a valuable precursor for complex molecular architectures. While it finds use in the synthesis of various fine chemicals and agrochemicals, its most critical role is as a key intermediate in the production of blockbuster pharmaceuticals.[1][2] The strategic placement of the halogen atoms and the ester functionality allows for sequential, selective reactions, making it an efficient building block for multi-step syntheses.

Part 1: A Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through several distinct chemical pathways. The choice of method often depends on factors such as starting material availability, desired scale, cost, and environmental considerations. Below, we compare the most prominent synthetic strategies.

Method A: Transesterification of α-Bromo-2-chlorophenylacetic Acid

This is a widely cited and industrially relevant method that proceeds in two main stages: the α-bromination of 2-chlorophenylacetic acid, followed by esterification. A notable advancement in the esterification step involves a Lewis acid-catalyzed transesterification with methyl acetate, which avoids the use of large excesses of methanol and strong mineral acids.[3]

Causality Behind Experimental Choices:

  • Lewis Acid Catalysis: Using catalysts like titanium tetrachloride (TiCl₄), magnesium perchlorate (Mg(ClO₄)₂), or zinc chloride (ZnCl₂) allows the reaction to proceed under milder conditions than traditional Fischer esterification.[3][4] TiCl₄ is often preferred for its high efficiency.[3]

  • Methyl Acetate as Reagent and Solvent: Using methyl acetate serves a dual purpose, acting as both the methyl source and the reaction solvent. This simplifies the reaction setup and workup.[4] This approach often leads to higher purity and yield compared to conventional methods using methanol and sulfuric acid.[3]

Method B: Direct α-Bromination of a Phenylacetate Precursor

An alternative strategy involves introducing the bromine at the α-position after the ester has already been formed. This pathway starts with methyl 2-(2-chlorophenyl)acetate and utilizes a brominating agent, often activated by light.

Causality Behind Experimental Choices:

  • Brominating Agent: A combination of a bromide salt (e.g., NaBr, KBr) and an oxidizing agent like hydrogen peroxide (H₂O₂), under acidic conditions, can generate bromine in situ.[5] This avoids the handling of highly corrosive and toxic liquid bromine.

  • Photo-initiation: The use of visible or UV light facilitates the radical-chain reaction required for α-bromination, increasing the reaction rate and efficiency.[5] This method can be mild and result in high conversion of the starting material.[5]

Method C: Advanced Route via Palladium-Catalyzed Carbonylation

While not the most common route for this specific molecule, palladium-catalyzed carbonylation represents a modern and powerful alternative for constructing the arylacetate core. This approach would typically involve the carbonylation of a corresponding benzyl halide or sulfonate. The Heck carbonylation is a well-established method for this type of transformation.[6]

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: A system using a palladium source like Pd(OAc)₂ and a suitable phosphine ligand (e.g., Xantphos, dcpp) is crucial for catalytic activity.[6][7] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.

  • CO Source: While traditionally requiring high pressures of carbon monoxide gas, modern methods have been developed that work at atmospheric pressure or use CO-releasing molecules like paraformaldehyde, enhancing safety and accessibility for standard laboratories.[6][8] This route offers excellent functional group tolerance but can be more expensive due to the cost of the palladium catalyst.[9]

Workflow for Synthesis Method Selection

start Select Synthesis Route for This compound cost Is Cost the Primary Driver? start->cost scale Large Industrial Scale? cost->scale No method_a Method A: Transesterification (High Yield, Industrially Proven) cost->method_a Yes safety Avoiding Harsh Reagents? scale->safety No scale->method_a Yes method_b Method B: Direct Bromination (Milder Conditions, Good Purity) safety->method_b Yes method_c Method C: Pd-Catalyzed Carbonylation (High Tolerance, Higher Cost) safety->method_c Consider A Methyl 2-(4-bromo-2- chlorophenyl)acetate C Sₙ2 Reaction (Condensation) A->C B 4,5,6,7-Tetrahydrothieno [3,2-c]pyridine B->C D Racemic Clopidogrel C->D E Chiral Resolution D->E F (S)-(+)-Clopidogrel (Active Pharmaceutical Ingredient) E->F

References

A Senior Application Scientist's Guide to the Synthesis of Methyl 2-(4-bromo-2-chlorophenyl)acetate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Key Intermediate

Methyl 2-(4-bromo-2-chlorophenyl)acetate is a substituted phenylacetate derivative of significant interest in the pharmaceutical industry. Its structural motifs are crucial for the synthesis of more complex active pharmaceutical ingredients (APIs). The strategic placement of the chloro and bromo substituents on the phenyl ring provides distinct handles for further chemical modification, such as cross-coupling reactions, enabling the construction of diverse molecular architectures. For researchers and process chemists, selecting an optimal synthetic route to this intermediate is a critical decision, balancing factors of cost, time, yield, scalability, and safety.

This guide provides an in-depth, objective comparison of two primary synthetic strategies for obtaining this compound. We will analyze a direct, single-step esterification from a high-cost precursor and contrast it with a multi-step de novo synthesis starting from simpler, more economical building blocks. Each protocol is presented with detailed methodologies, supporting data, and a critical evaluation of its trade-offs to empower drug development professionals to make informed, evidence-based decisions.

Protocol 1: The Direct Approach via Fischer Esterification

This protocol represents the most straightforward path to the target molecule, leveraging a commercially available, advanced intermediate. It is ideal for rapid, small-scale synthesis where time and simplicity are prioritized over the cost of starting materials.

Causality and Mechanistic Insight

The Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1] The mechanism, illustrated below, hinges on enhancing the electrophilicity of the carboxylic acid.

  • Protonation of the Carbonyl: The Brønsted acid catalyst (H₂SO₄) protonates the carbonyl oxygen of 2-(4-bromo-2-chlorophenyl)acetic acid. This protonation makes the carbonyl carbon significantly more electrophilic.[2]

  • Nucleophilic Attack: A lone pair from the hydroxyl oxygen of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol oxygen) to one of the hydroxyl groups. This converts a poor leaving group (-OH) into an excellent leaving group (H₂O).

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final methyl ester product.

The reaction is an equilibrium process.[3] To drive the reaction towards the product, a large excess of the alcohol (methanol) is used, acting as both a reagent and the solvent. This leverages Le Châtelier's principle to maximize the yield.[1]

Experimental Protocol: Fischer Esterification

dot

References

Safety Operating Guide

Navigating the Disposal of Methyl 2-(4-bromo-2-chlorophenyl)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and scientific discovery, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper disposal of chemical waste. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 2-(4-bromo-2-chlorophenyl)acetate, a halogenated aryl acetate. The procedures outlined herein are grounded in established safety standards and regulatory compliance, designed to protect laboratory personnel and the environment.

Immediate Safety and Hazard Assessment: Understanding the Risks

This compound is a halogenated organic compound. While comprehensive toxicological data for this specific molecule may be limited, its structural motifs—a halogenated phenyl ring and a methyl acetate group—necessitate a cautious approach. Based on data from similar compounds and available GHS classifications, this chemical should be handled as a hazardous substance.

A Safety Data Sheet (SDS) for a closely related compound, Methyl alpha-bromo-2-chlorophenylacetate, indicates hazards such as skin corrosion/irritation and serious eye damage[1]. Another supplier of this compound provides a GHS pictogram and a warning for H302: Harmful if swallowed. Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.

Core Immediate Safety Protocols:

  • Engineering Controls: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat at all times.

  • Spill Preparedness: Have a spill kit readily available that is appropriate for halogenated organic compounds.

Quantitative Data Summary

For quick reference, the following table summarizes key information for this compound.

PropertyValueSource
Molecular Formula C₉H₈BrClO₂BLDpharm
Molecular Weight 263.52 g/mol BLDpharm
GHS Hazard Statement H302: Harmful if swallowedBLDpharm
GHS Signal Word WarningBLDpharm

Step-by-Step Disposal Protocol

The proper disposal of this compound is not merely a suggestion but a requirement under regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States. As a halogenated organic compound, it must be treated as hazardous waste.

Experimental Protocol: Chemical Waste Disposal

Objective: To safely collect, store, and dispose of this compound waste in compliance with institutional and national regulations.

Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles and/or face shield

    • Chemical-resistant lab coat

  • Designated hazardous waste container (properly labeled)

  • Fume hood

  • Waste manifest or logbook

Procedure:

  • Waste Segregation:

    • It is critical to segregate halogenated organic waste from non-halogenated waste streams. This is due to the different disposal methods required and to prevent potentially dangerous reactions.

    • Do not mix this compound waste with aqueous waste, strong acids, bases, or oxidizers.

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste. A glass or high-density polyethylene (HDPE) container is typically suitable.

    • Before adding any waste, the container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Harmful if Swallowed").

  • Waste Collection:

    • Carefully transfer the waste into the designated container within a fume hood to avoid splashes and inhalation of vapors.

    • Keep the waste container securely closed when not in use.

  • Temporary Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be well-ventilated, away from heat sources, and segregated from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • Complete all necessary waste manifest paperwork accurately. The "cradle-to-grave" responsibility for hazardous waste means the generator is accountable for the waste from its creation to its final disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste assess_hazards Assess Hazards (Halogenated, Harmful if Swallowed) start->assess_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe fume_hood Work in Fume Hood select_ppe->fume_hood segregate_waste Segregate Halogenated Waste fume_hood->segregate_waste label_container Label Waste Container ('Hazardous Waste', Chemical Name, Hazards) segregate_waste->label_container transfer_waste Transfer Waste to Container label_container->transfer_waste close_container Securely Close Container transfer_waste->close_container store_waste Store in Satellite Accumulation Area close_container->store_waste contact_ehs Contact EHS/Licensed Disposal Company store_waste->contact_ehs complete_manifest Complete Waste Manifest contact_ehs->complete_manifest end_disposal End: Proper Disposal complete_manifest->end_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.